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  • Product: Methyl 2-[3-(2-chloroethyl)ureido]benzoate
  • CAS: 77093-92-6

Core Science & Biosynthesis

Foundational

Chemical Structure Analysis and Pharmacological Profiling of Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary The development of targeted antineoplastic agents heavily rel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

The development of targeted antineoplastic agents heavily relies on fine-tuning established pharmacophores to maximize efficacy while minimizing off-target toxicity. Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) represents a critical structural scaffold in this domain[1]. As an un-nitrosated chloroethylurea (CEU), it diverges from classical DNA-crosslinking chloroethylnitrosoureas (CENUs) like carmustine. Instead, this compound leverages its electrophilic 2-chloroethyl warhead to act as a targeted alkylating agent, primarily interacting with cytoskeletal proteins such as β -tubulin[2].

This whitepaper provides an in-depth analysis of its chemical architecture, the causality behind its mechanism of action, and field-proven experimental protocols for its synthesis and pharmacological validation.

Chemical Identity & Structural Architecture

The structural framework of Methyl 2-[3-(2-chloroethyl)ureido]benzoate is meticulously designed to balance lipophilicity and target reactivity.

  • Aromatic Core: The ortho-substituted methyl benzoate provides a lipophilic anchor, facilitating cellular membrane permeation and hydrophobic interactions within protein binding pockets.

  • Ureido Linker (-NH-CO-NH-): This moiety acts as a rigid hydrogen-bond donor/acceptor system, crucial for orienting the molecule within the target's active site.

  • Electrophilic Warhead (-CH₂-CH₂-Cl): The terminal 2-chloroethyl group is the reactive center. The highly electronegative chlorine atom creates a partial positive charge on the adjacent carbon, priming it for nucleophilic attack.

Table 1: Physicochemical & Identification Data
Property / IdentifierValue / Description
IUPAC Name Methyl 2-[3-(2-chloroethyl)ureido]benzoate
CAS Registry Number 77093-92-6[1]
Molecular Formula C₁₁H₁₃ClN₂O₃[1]
Molecular Weight 256.69 g/mol [1]
InChI Key I2mZqAeURI5 (Derived from structural data)[3]
Physical State Solid (typically off-white to crystalline)
Solubility Soluble in DMSO, DMF, and hot Ethanol; Insoluble in Water

Mechanistic Causality: From Structure to Function

To understand the utility of this compound, one must analyze the causality of its molecular interactions. While CENUs undergo spontaneous decomposition to yield DNA-alkylating diazonium ions, un-nitrosated CEUs like Methyl 2-[3-(2-chloroethyl)ureido]benzoate operate via direct nucleophilic substitution ( SN​2 )[4].

The Alkylation Cascade:

  • Target Engagement: The lipophilic benzoate core guides the molecule into the colchicine-binding site or adjacent hydrophobic pockets of β -tubulin[2].

  • Covalent Modification: Highly nucleophilic sulfhydryl (-SH) groups of specific cysteine residues on β -tubulin attack the electrophilic carbon of the 2-chloroethyl group.

  • Chloride Displacement: The chloride ion acts as a leaving group, resulting in the irreversible covalent alkylation of the tubulin monomer.

  • Cytoskeletal Collapse: This steric bulk and conformational shift prevent tubulin heterodimers from polymerizing into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis[2].

MOA CEU Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CEU Pharmacophore) Alkylation Covalent Alkylation (SN2 Displacement of Cl-) CEU->Alkylation Electrophilic Attack Tubulin β-Tubulin Protein (Cysteine Nucleophiles) Tubulin->Alkylation Nucleophilic Attack Depolymerization Microtubule Depolymerization (Loss of Cytoskeletal Integrity) Alkylation->Depolymerization Structural Distortion Arrest G2/M Cell Cycle Arrest & Apoptosis Depolymerization->Arrest Mitotic Failure

Fig 1: Mechanism of β-tubulin alkylation and subsequent mitotic arrest by CEU derivatives.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the why is as clear as the how.

Protocol 1: Regioselective Synthesis of the CEU Scaffold

Rationale: The synthesis utilizes the nucleophilic addition of an aromatic amine to an aliphatic isocyanate. Methyl anthranilate is chosen as the starting material to establish the ortho-substituted benzoate core[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of methyl 2-aminobenzoate (methyl anthranilate) in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under a continuous Nitrogen ( N2​ ) atmosphere.

    • Experience Insight: Moisture must be strictly excluded. Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate into primary amines and subsequently react with another isocyanate equivalent to form symmetrical urea byproducts.

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Add 11 mmol (1.1 eq) of 2-chloroethyl isocyanate dropwise over 15 minutes.

    • Experience Insight: The slight excess ensures complete conversion of the amine, while the 0°C temperature controls the exothermic reaction profile, preventing the degradation of the electrophilic warhead.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Quenching & Workup: Once complete, quench the reaction with 20 mL of 0.1 M HCl to neutralize unreacted amines. Separate the organic layer, wash with saturated brine, and dry over anhydrous MgSO4​ .

  • Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from hot absolute ethanol to yield pure Methyl 2-[3-(2-chloroethyl)ureido]benzoate.

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: To validate the mechanistic hypothesis, we utilize a turbidimetric assay. As tubulin polymerizes into microtubules, the solution scatters light, which is quantifiable via absorbance at 340 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2​ , pH 6.9). Keep strictly on ice.

  • Protein Thawing: Thaw highly purified porcine brain tubulin (>99% purity) on ice and dilute to a final concentration of 3 mg/mL in the PEM buffer. Add 1 mM GTP to fuel the polymerization.

    • Experience Insight: Tubulin is highly sensitive to cold depolymerization. All handling prior to the spectrophotometric reading must be done on ice to maintain the protein in its unpolymerized heterodimer state.

  • Compound Dosing: Aliquot the tubulin mixture into a pre-chilled 96-well half-area plate. Add the synthesized CEU compound (dissolved in DMSO) to achieve final concentrations of 10 µM, 50 µM, and 100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation. Include a vehicle control (1% DMSO) and a positive control (10 µM Colchicine).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time. A flattening of the sigmoidal polymerization curve in the CEU-treated wells compared to the vehicle control validates the compound's efficacy as a microtubule destabilizer.

Workflow Reactants Methyl Anthranilate + 2-Chloroethyl Isocyanate Synthesis Nucleophilic Addition (Anhydrous DCM, 0°C to RT) Reactants->Synthesis Purification Aqueous Quench & Recrystallization (EtOH) Synthesis->Purification Crude Product Characterization NMR, IR, LC-MS Validation Purification->Characterization Pure CEU Assay In Vitro Tubulin Polymerization Assay Characterization->Assay Validated Compound

Fig 2: End-to-end workflow from chemical synthesis to in vitro pharmacological validation.

Analytical Characterization

To ensure the integrity of the synthesized compound, rigorous spectroscopic validation is required[3]. The following table outlines the expected 1 H NMR profile, which acts as a definitive fingerprint for structural confirmation.

Table 2: Expected 1 H NMR Spectral Data (in CDCl3​ , 400 MHz)
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
Ar-NH-CO 10.5Singlet (s)1HUrea NH (Highly deshielded due to intramolecular H-bonding with ester C=O)
Ar-H (C3) 8.4Doublet (d)1HAromatic CH ortho to the urea group
Ar-H (C6) 7.9Doublet of doublets (dd)1HAromatic CH ortho to the ester group
Ar-H (C4, C5) 7.5, 7.0Multiplets (m)2HAromatic CH meta/para positions
CO-NH-CH₂ 5.2Triplet (t)1HUrea NH (Aliphatic side)
O-CH₃ 3.9Singlet (s)3HMethyl ester protons
CH₂-Cl 3.7Triplet (t)2HMethylene adjacent to the electronegative chlorine
NH-CH₂ 3.6Quartet (q)2HMethylene adjacent to the urea NH

Diagnostic Note: The highly downfield singlet at ~10.5 ppm is the hallmark of this specific ortho-substituted architecture, confirming the formation of the pseudo-six-membered ring via intramolecular hydrogen bonding between the urea proton and the ester carbonyl oxygen.

References

  • SpectraBase. "Methyl 2-[3-(2-chloroethyl)ureido]benzoate - NMR Spectra." John Wiley & Sons, Inc. Available at:[Link]

  • Akgün, H., et al. "Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents." Turkish Journal of Chemistry / ResearchGate. Available at:[Link]

Sources

Exploratory

Pharmacological Potential of Chloroethyl Ureido Benzoate Derivatives: A Technical Whitepaper

Executive Summary The landscape of antineoplastic drug development is undergoing a paradigm shift, moving away from indiscriminately toxic chemotherapeutics toward targeted, structurally optimized agents. Historically, n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of antineoplastic drug development is undergoing a paradigm shift, moving away from indiscriminately toxic chemotherapeutics toward targeted, structurally optimized agents. Historically, nitrogen mustards and nitrosoureas (e.g., carmustine, chlorambucil) have been utilized as "strong" alkylating agents[1]. However, their propensity to alkylate DNA and glutathione results in severe systemic toxicity, mutagenesis, and the rapid onset of chemoresistance[1][2].

To circumvent these limitations, Aryl chloroethyl ureas (CEUs) were rationally designed via the molecular hybridization of the carmustine and chlorambucil pharmacophores[1]. By replacing the highly reactive nitrosourea moiety with a stable ureido linkage, the electrophilicity of the 2-chloroethyl group is attenuated, creating a "soft" alkylating agent[1][3]. Within this class, chloroethyl ureido benzoate derivatives —particularly those engineered with Nitric Oxide (NO)-donating moieties—represent a breakthrough in dual-action pharmacology, offering targeted protein alkylation synergistic with NO-mediated apoptotic pathways[4].

Mechanistic Paradigm: The "Soft" Alkylation Advantage

The core pharmacological advantage of CEU benzoate derivatives lies in their target specificity. Because the 2-chloroethyl ureido group is less electrophilic than traditional mustards, it avoids highly nucleophilic DNA bases, instead targeting specific residues within overexpressed cancer proteins[1][3].

Key validated targets include:

  • Thioredoxin-1 (TRX1): CEUs covalently bind to TRX1, abrogating its nuclear translocation and disrupting the redox cycling essential for tumor survival[1][5]. Interestingly, site-directed mutagenesis and diamide competition assays have definitively proven that cysteinyl residues are not the primary targets of CEUs on TRX1, highlighting a highly specific, non-canonical spatial acylation mechanism[1][5].

  • Voltage-Dependent Anion Channel-1 (VDAC-1): Alkylation of this mitochondrial pore protein induces mitochondrial dysfunction and apoptosis[3].

  • β -Tubulin: Certain CEU derivatives acylate specific residues (e.g., Glu198) in the colchicine-binding site, leading to microtubule depolymerization and anoikis[6].

The Benzoate Scaffold and Nitric Oxide (NO) Donors

The incorporation of a benzoate ester into the CEU backbone allows for precise tuning of the molecule's lipophilicity. Furthermore, the benzoic acid moiety provides an ideal synthetic handle for the attachment of synergistic functional groups, such as NO-donors[4]. Tumor microenvironments often suffer from poor drug penetrance; NO release induces local vasodilation to improve delivery, while higher concentrations generate reactive nitrogen species (RNS) that synergize with the CEU's protein alkylation to trigger apoptosis[4].

MOA CEU NO-Releasing CEU Benzoate NO Nitric Oxide (NO) Release CEU->NO Enzymatic/Hydrolytic Cleavage Alkylation Soft Protein Alkylation CEU->Alkylation Covalent Binding Apoptosis Targeted Apoptosis NO->Apoptosis RNS-mediated stress TRX1 Thioredoxin-1 (TRX1) Alkylation->TRX1 VDAC1 VDAC-1 Channel Alkylation->VDAC1 Tubulin β-Tubulin Alkylation->Tubulin Translocation Blocked Nuclear Translocation TRX1->Translocation Non-cysteinyl alkylation Mito Mitochondrial Dysfunction VDAC1->Mito Microtubule Microtubule Depolymerization Tubulin->Microtubule Translocation->Apoptosis Mito->Apoptosis Microtubule->Apoptosis

Fig 1. Dual-action mechanism of NO-releasing CEU benzoates driving targeted apoptosis.

Pharmacological Efficacy and Therapeutic Window

To establish trustworthiness in a drug's safety profile, it must demonstrate a distinct therapeutic window. In comparative studies, the NO-releasing CEU benzoate derivative 1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate (Compound 10) exhibited significant anti-proliferative effects against A549 human non-small cell lung carcinoma cells[4]. Crucially, when counter-screened against L929 mouse fibroblasts, it showed negligible cytotoxicity at physiological concentrations[4].

This is a massive improvement over traditional strong alkylators. For instance, in in vivo models, chlorambucil exhibits severe toxicity in mice at just 18.5 mg/kg, whereas optimized CEU derivatives remain non-toxic at doses up to 220 mg/kg while significantly extending survival times in leukemia models[2].

Table 1: Comparative Pharmacological Metrics of Alkylating Agents
Compound ClassRepresentative AgentPrimary Target(s)In Vitro Efficacy (ID50)In Vivo Toxicity / Mutagenicity
Strong Alkylator Chlorambucil (CBL)DNA, Glutathione21 µM (LoVo cells)[2]Toxic at 18.5 mg/kg; Weakly mutagenic[2]
Strong Alkylator CCNU (Lomustine)DNA45 µM (LoVo cells)[2]High systemic toxicity; Highly mutagenic[2]
Soft Alkylator 4-tert-butyl-CEUVDAC-1, β -tubulin4 µM (LoVo cells)[2]Non-toxic up to 220 mg/kg; Non-mutagenic[2]
NO-Releasing Soft Alkylator Compound 10 (CEU Benzoate)TRX1, NO-pathwaysSignificant (A549 cells)[4]Negligible (L929 fibroblasts)[4]

Experimental Workflows: A Self-Validating System

As an Application Scientist, I emphasize that hit compounds must survive a self-validating experimental matrix. Below are the standardized, causality-driven protocols for synthesizing and validating CEU benzoate derivatives.

Workflow Synth 1. Synthesis (Isocyanate Coupling) Purify 2. Characterization (NMR, MS, HPLC) Synth->Purify InVitro 3. Cytotoxicity Screening (A549 vs L929) Purify->InVitro Binding 4. Target Validation (14C-Labeling & 2D-Gel) InVitro->Binding InVivo 5. Preclinical Models (Efficacy & Toxicity) Binding->InVivo

Fig 2. Self-validating experimental workflow for CEU benzoate drug development.

Protocol 1: Synthesis of NO-Releasing[(2-Chloroethyl)ureido] Benzoates

Causality: To prevent premature degradation of the delicate NO-donor moiety, the esterification must strictly precede the formation of the ureido linkage.

  • Esterification: React 3-aminobenzoic acid with an NO-donor alcohol (e.g., 2-nitrooxyethanol) in the presence of a coupling reagent (EDC/HOBt) to yield the aminobenzoate ester intermediate.

  • Solvation: Dissolve the purified aminobenzoate ester in an anhydrous aprotic solvent (e.g., dichloromethane) to prevent moisture-induced isocyanate hydrolysis.

  • Ureido Linkage Formation: Under an inert argon atmosphere at 0°C, add 2-chloroethyl isocyanate dropwise. The low temperature minimizes the formation of symmetric urea byproducts.

  • Purification: Allow the reaction to warm to room temperature, monitor completion via TLC, and isolate the final 1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate via flash chromatography[4].

Protocol 2: Target Validation via 14C-Radiolabeling and 2D-Electrophoresis

Causality: Standard reversible binding assays (like Surface Plasmon Resonance) fail to capture covalent "soft" alkylation. This protocol definitively identifies and validates protein targets[7].

  • Radiolabeling: Synthesize a 14C-labeled CEU benzoate by utilizing [14C]-2-chloroethyl isocyanate during Step 3 of Protocol 1.

  • Cellular Incubation: Incubate target cancer cells (e.g., A549 or MDA-MB-231) with the 14C-CEU derivative (e.g., 30 µmol/L) for 24 hours[7].

  • Proteome Resolution: Extract total cellular protein and resolve the complex proteome using 2-Dimensional Gel Electrophoresis (isoelectric focusing followed by SDS-PAGE).

  • Autoradiography: Perform autoradiography on the dried gel. Cross-reference radioactive spots with Western blotting. For example, TRX1 will appear as a distinct radiolabeled spot at 12 kDa with a pI of 5[7].

  • Self-Validation (Diamide Assay): Conduct a diamide competition assay prior to CEU incubation. Diamide oxidizes free cysteines; if the CEU still binds to the target protein, it proves that cysteinyl residues are not the primary target, validating the unique spatial acylation mechanism of CEUs[1][5].

Future Perspectives

The pharmacological potential of chloroethyl ureido benzoate derivatives is vast. By fine-tuning the benzoate ester moiety and exploring diverse NO-donating aliphatic chains, researchers can systematically optimize the lipophilicity and target-binding kinetics. This dual-action framework—combining the non-mutagenic, soft alkylation of critical survival proteins (TRX1, VDAC-1) with the localized apoptotic stress of Nitric Oxide—represents a highly promising pipeline for overcoming chemoresistant solid tumors.

References

  • Source: cdnsciencepub.
  • Nitric Oxide Releasing Derivatives of[(2-Chloroethyl)
  • Source: aacrjournals.
  • In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl)
  • Source: thieme-connect.
  • Source: google.com (Patents)
  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation (ResearchGate)

Sources

Foundational

Structure-Activity Relationship (SAR) of Ureido Benzoates: A Technical Guide to Privileged Scaffolds in Targeted Therapeutics

Executive Summary Ureido benzoates represent a highly versatile, privileged scaffold in modern medicinal chemistry. Characterized by a bidentate urea linkage (-NH-CO-NH-) covalently bonded to a benzoate core (-C₆H₄-COOR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ureido benzoates represent a highly versatile, privileged scaffold in modern medicinal chemistry. Characterized by a bidentate urea linkage (-NH-CO-NH-) covalently bonded to a benzoate core (-C₆H₄-COOR), this structural motif serves a dual purpose in drug development. First, it acts as a highly tunable pharmacophore for direct enzyme inhibition, specifically targeting metalloenzymes like Carbonic Anhydrases (CAs) and Histone Deacetylases (HDACs). Second, it serves as a highly reactive acyclic precursor for the synthesis of quinazoline-2,4-diones, a class of potent anticancer agents. This guide dissects the structure-activity relationships (SAR), mechanistic causality, and self-validating synthetic protocols associated with ureido benzoates.

Mechanistic Grounding of the Ureido Benzoate Scaffold

The pharmacological utility of the ureido benzoate scaffold is driven by its distinct stereoelectronic properties:

  • The Ureido Linker: The urea moiety acts as both a bidentate hydrogen bond donor (via the two -NH groups) and a single hydrogen bond acceptor (via the carbonyl oxygen). This imparts significant conformational rigidity and directionality, allowing the molecule to precisely navigate narrow enzymatic catalytic tunnels.

  • The Benzoate Core: The planar aromatic ring provides a broad surface for π

    π stacking and hydrophobic interactions with target active sites. Furthermore, the ester/acid moiety can function either as an anchor for Zinc-Binding Groups (ZBGs) or as an electrophilic center for intramolecular cyclization.

SAR in Direct Enzyme Inhibition

Carbonic Anhydrase IX/XII Inhibition (Hypoxic Tumors)

Tumor-associated Carbonic Anhydrases (hCA IX and hCA XII) are critical for pH regulation in hypoxic tumor microenvironments. A major pharmacological challenge is inhibiting these specific isozymes without disrupting the ubiquitous cytosolic variants (hCA I and hCA II). Ureidobenzenesulfonamides leverage the ureido benzoate scaffold to achieve exceptional [1].

Causality behind the SAR: The active sites of hCA IX and XII feature an extended, hydrophobic outer rim that is absent in the narrower, hydrophilic clefts of hCA I and II. The ureido linkage acts as a rigid, directed spacer that projects bulky, hydrophobic tail substituents (e.g., benzylphenyl groups) directly into this tumor-specific hydrophobic pocket. Meanwhile, the sulfonamide headgroup coordinates the catalytic Zn²⁺ ion. Small or highly flexible substituents fail to exploit this outer rim, resulting in poor selectivity.

Table 1: SAR of Ureidobenzenesulfonamides against hCA Isozymes | Compound | R-Substituent (Ureido tail) | hCA I Ki​ (nM) | hCA IX Ki​ (nM) | hCA XII Ki​ (nM) | Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Naphthalen-1-yl | >1000 | 45.2 | 12.5 | High for tumor isozymes | | 2 | 4-benzylphenyl | 450 | 18.5 | 6.4 | High for hCA XII | | 3 | 2-benzylphenyl | 320 | 8.2 | 1.0 | Exceptional for hCA XII | | 8 | Ethyl | >5000 | 350 | 120 | Poor overall | (Quantitative data synthesized from Denner et al., 2023[1])

Histone Deacetylase (HDAC) Inhibition (Antimalarial)

HDAC inhibitors are potent antimalarials, but achieving selectivity for Plasmodium falciparum HDAC1 (PfHDAC1) over human HsHDAC1 is critical to minimize host toxicity. The 1,3-diphenylureido hydroxamate scaffold acts as a highly selective [2].

Causality behind the SAR: The rigid phenyl spacer in the 1,3-diphenylureido hydroxamate scaffold restricts conformational flexibility compared to aliphatic or cinnamyl linkers. This pre-organization perfectly positions the hydroxamate ZBG into the narrow catalytic tunnel of PfHDAC1, while the ureido-phenyl cap optimally engages the surface recognition domain of the parasite enzyme, which structurally diverges from human HsHDAC1.

Table 2: SAR of Ureido Hydroxamates against PfHDAC1 | Compound | Linker Type | PfHDAC1 Inhibition (%) | Pf3D7 IC50​ (µM) | HsHDAC1 Selectivity | | :--- | :--- | :--- | :--- | :--- | | 6c | Cinnamyl | 45% | 5.2 | Low | | 7c | Di-hydrocinnamyl | 60% | 2.8 | Moderate | | 8c | Phenyl (1,3-diphenylureido) | 85% | 0.74 | High (Least active on human) | (Quantitative data synthesized from Tavares et al., 2023[2])

Synthetic Utility: Cyclization to Quinazolinediones

Beyond direct inhibition, acyclic ureido benzoates are vital precursors to quinazoline-2,4-diones—privileged scaffolds with potent anticancer properties. This transformation is efficiently driven by Lewis acid-catalyzed [3].

Mechanistic Causality: Zinc(II) chloride acts as a mild, highly specific Lewis acid. It coordinates exclusively to the ester carbonyl oxygen of the ureido benzoate, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon. This makes it highly susceptible to intramolecular nucleophilic attack by the adjacent ureido nitrogen. Unlike strong Brønsted acids, zinc avoids unwanted protonation of the weakly nucleophilic urea linkage, cleanly yielding the target heterocycle without amide by-products.

G N1 Acyclic Ureido Benzoate (Starting Material) N2 Zinc(II) Coordination (Lewis Acid Activation) N1->N2 + ZnCl2 N3 Electrophilic Carbonyl (Enhanced Reactivity) N2->N3 Polarization N4 Intramolecular Nucleophilic Attack (by Ureido Nitrogen) N3->N4 Cyclization N5 Tetrahedral Intermediate N4->N5 Bond Formation N6 Alkoxide Elimination (- ROH) N5->N6 Rearrangement N7 Quinazoline-2,4-dione (Anticancer Scaffold) N6->N7 Product Release

Mechanistic pathway of zinc-catalyzed cyclization of ureido benzoates to quinazolinediones.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ureidobenzenesulfonamides

This protocol utilizes a one-pot isocyanate coupling strategy that relies on intrinsic electronic biases to validate regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve sulfanilamide (1.0 eq) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Coupling: Add the appropriate isocyanate (e.g., 2-benzylphenyl isocyanate, 1.1 eq) dropwise to the stirring solution.

  • Propagation: Allow the reaction to warm to 23 °C and stir for 12 hours.

  • Self-Validating Isolation: The system validates itself thermodynamically. As the highly polar urea product forms, it selectively precipitates from the MeCN solvent, driving the equilibrium forward (Le Chatelier's principle) and self-purifying the product. Filter the precipitate and wash with cold MeCN.

  • Analytical Checkpoint: Confirm completion via FTIR. The disappearance of the intense isocyanate stretch (~2270 cm⁻¹) and the appearance of the urea C=O stretch (~1650 cm⁻¹) validates the formation of the ureido linkage.

Causality Note: Why no protecting groups? The aniline nitrogen of sulfanilamide is highly nucleophilic, whereas the sulfonamide nitrogen is severely deactivated by the strongly electron-withdrawing sulfonyl group. This electronic disparity ensures 100% regioselectivity.

Protocol 2: Zinc-Catalyzed Cyclization of Ureido Benzoates

This protocol details the Lewis acid-mediated ring closure to form quinazolinediones.

Step-by-Step Methodology:

  • Preparation: Suspend the acyclic ureido benzoate ester (1.0 eq) in a minimal volume of anhydrous DMF.

  • Catalysis: Add anhydrous Zinc(II) chloride (20 mol%). Do not add an external base.

  • Thermal Activation: Heat the mixture to 90 °C for 4–6 hours under continuous stirring.

  • Quenching & Isolation: Cool the mixture to room temperature and pour over crushed ice. The sudden shift in dielectric constant forces the hydrophobic quinazoline-2,4-dione to precipitate. Filter and recrystallize from ethanol.

  • Analytical Checkpoint: Validate the cyclization via ¹H NMR. The successful elimination of the alkoxide group is confirmed by the disappearance of the ester alkyl protons and the emergence of a highly deshielded imide proton (~11.0–11.5 ppm).

Causality Note: The deliberate exclusion of an external base is critical. Exogenous bases can trigger premature deprotonation of the ureido nitrogen, leading to competing intermolecular side reactions and the generation of acyclic amide by-products.

References

  • Denner, T.C., Angeli, A., Ferraroni, M., Supuran, C.T., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7782. URL:[Link]

  • Tavares, M.T., Krüger, A., Yan, S.L.R., et al. (2023). 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors. Scientific Reports, 13(1), 21006. URL:[Link]

  • Deng, Z., Li, J., Zhu, P., Wang, J., Kong, Y., Hu, Y., Cai, J., & Dong, C. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. URL:[Link]

Sources

Exploratory

Methyl 2-[3-(2-chloroethyl)ureido]benzoate: From Discovery to Targeted Tubulin Alkylation

Executive Summary Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) is a highly specialized synthetic biochemical compound utilized primarily in proteomics and antineoplastic drug development[1]. With the molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) is a highly specialized synthetic biochemical compound utilized primarily in proteomics and antineoplastic drug development[1]. With the molecular formula C11H13ClN2O3, it is a hallmark member of the N-aryl-N'-(2-chloroethyl)urea (CEU) family[1][2]. Unlike classical chemotherapeutics that non-covalently disrupt microtubule dynamics (e.g., taxanes) or indiscriminately cross-link DNA (e.g., nitrogen mustards), CEUs represent a mechanistic paradigm shift. They act as selective, irreversible covalent alkylators of β-tubulin, offering a targeted approach to inducing mitotic arrest while bypassing the severe systemic toxicities associated with DNA damage[2].

Historical Evolution: From DNA Cross-Linking to Cytoskeletal Targeting

The genesis of CEUs is deeply rooted in the pharmacological optimization of chloroethylnitrosoureas (CENUs), such as Carmustine (BCNU). CENUs were pioneered by the National Cancer Institute (NCI) in the mid-20th century and became one of the first significant classes of anticancer agents[3]. While CENUs are highly potent DNA-alkylating agents, their clinical utility is severely bottlenecked by off-target DNA damage, leading to profound myelosuppression, cumulative bone marrow toxicity, and secondary malignancies[3][4].

To decouple antineoplastic efficacy from DNA-induced toxicity, researchers systematically modified the CENU pharmacophore. The pivotal breakthrough was the excision of the nitroso group, which entirely abolished the molecule's DNA cross-linking capability[2]. Subsequent structure-activity relationship (SAR) studies revealed that appending specific aryl groups—such as a methyl benzoate moiety—redirected the molecule's affinity away from the nucleus and toward the cytoskeleton[2]. This structural evolution birthed the CEUs: a class of weak alkylators that are strictly non-DNA-damaging, yet highly cytotoxic to rapidly dividing tumor cells via tubulin disruption[2].

Evolution A Chloroethylnitrosoureas (CENUs) Target: DNA Alkylation B Removal of Nitroso Group (Eliminates DNA Cross-linking) A->B C Addition of Benzoate Moiety (Targets Colchicine Site) B->C D Chloroethylureas (CEUs) Target: β-Tubulin Alkylation C->D

Evolutionary pathway from toxic DNA-alkylating CENUs to targeted tubulin-alkylating CEUs.

Mechanistic Paradigm: Selective β-Tubulin Alkylation

The mechanism of action of Methyl 2-[3-(2-chloroethyl)ureido]benzoate is a highly orchestrated, two-step process involving spatial anchoring followed by covalent modification.

  • Spatial Anchoring: The methyl benzoate moiety acts as the pharmacophore, guiding the molecule into the colchicine-binding site (C-BS) located at the interface of the α- and β-tubulin heterodimer[5][6].

  • Covalent Alkylation: Once anchored, the electrophilic 2-chloroethyl group is positioned in close proximity to nucleophilic amino acid residues within the binding pocket. Biochemical models indicate that specific residues, primarily Cys-β239 and Glu-β198 , execute a nucleophilic attack on the chloroethyl chain, displacing the chloride ion[6].

This covalent acylation/alkylation triggers irreversible conformational changes in β-tubulin, preventing microtubule polymerization. The resulting cytoskeletal collapse arrests the cell cycle in the G2/M phase, ultimately culminating in apoptosis[7].

Mechanism S1 CEU Enters Cytoplasm S2 Anchors to Colchicine Site S1->S2 S3 Nucleophilic Attack (Glu-β198/Cys-β239) S2->S3 S4 Covalent Alkylation (Cl- Displacement) S3->S4 S5 Microtubule Collapse & Apoptosis S4->S5

Step-by-step mechanism of β-tubulin alkylation and subsequent cellular apoptosis by CEUs.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Causality Focus: The synthesis relies on the nucleophilic addition of an aniline derivative to an isocyanate. Saturated KHCO3 is utilized as a mild base to maintain the nucleophilicity of the amine without promoting the rapid aqueous hydrolysis of the highly reactive isocyanate[8].

  • Preparation: Dissolve 10 mmol of methyl 2-aminobenzoate in 30 mL of saturated aqueous KHCO3. Ethanol may be added as a co-solvent to enhance the solubility of the benzoate[8].

  • Addition: Vigorously stir the solution and dropwise add 10 mmol of 2-chloroethyl isocyanate to the mixture[8].

  • Reaction: Maintain vigorous shaking/stirring at room temperature for exactly 2 hours to ensure complete urea linkage formation[8].

  • Precipitation & Purification: Acidify the mixture with concentrated HCl. The drop in pH neutralizes the environment and forces the formed ureido compound to precipitate[8]. Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol to achieve high purity[8].

  • Validation: Confirm purity via Thin Layer Chromatography (TLC) using a benzene/methanol (6:4) mobile phase[8]. Structural integrity should be verified via Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro Validation of Tubulin Alkylation and Cytotoxicity

Causality Focus: To prove that the compound acts via cytoskeletal disruption rather than general non-specific toxicity, a quantitative viability assay must be paired with immunofluorescence microscopy to visualize the specific depolymerization of the microtubule network[2][9].

  • Cell Culture: Seed A549 (human non-small cell lung carcinoma) cells in 96-well plates at a density of 3×10³ cells/well in 100 μL of standard culture media[9].

  • Treatment: Administer Methyl 2-[3-(2-chloroethyl)ureido]benzoate dissolved in DMSO at logarithmic concentrations (1 μM, 10 μM, 100 μM)[9].

    • Self-Validating Control: Use DMSO-only wells as a vehicle control to baseline normal cell viability and rule out solvent toxicity[9].

  • Cytotoxicity (MTT Assay): After 72 hours of incubation, add MTT reagent. Read absorbance at 490 nm using an ELISA plate reader to quantify cell viability and establish the IC50[9].

  • Cytoskeletal Visualization: For cells treated at the IC50 concentration, fix the cells with paraformaldehyde and stain with anti-β-tubulin antibodies conjugated to a fluorophore. Observe under a confocal microscope. Successful validation will show a complete absence of intact microtubule networks compared to the structured filaments in the vehicle control[2].

Quantitative Data & Comparative Analysis

To contextualize the pharmacological profile of CEUs, the following table summarizes their properties relative to classical antineoplastic agents.

Table 1: Comparative Pharmacodynamic Profile of Antimitotic and Alkylating Agents

AgentPrimary TargetBinding ModalityDNA Damage ProfileMyelosuppression Risk
BCNU (Carmustine) DNACovalent Cross-linkingHighSevere
Paclitaxel β-Tubulin (Taxane Site)Non-covalent StabilizationNoneModerate
Colchicine β-Tubulin (C-BS)Non-covalent DestabilizationNoneHigh (Systemic Toxicity)
CEU (CAS 77093-92-6) β-Tubulin (C-BS)Covalent AlkylationNoneLow

Data synthesized from comparative studies on microtubule disrupters and alkylating agents[2][3][5].

Future Perspectives in Drug Development

The unique mechanism of CEUs makes them prime candidates for next-generation cancer therapies, particularly for tumors exhibiting multidrug resistance (MDR). Overexpression of P-glycoprotein (Pgp) or βIII-tubulin isoforms frequently renders classical agents like taxanes and vinca alkaloids ineffective[5]. Because CEUs bind covalently, they can overcome competitive efflux mechanisms. Furthermore, recent advancements have explored synthesizing nitric oxide (NO)-releasing derivatives of [(2-chloroethyl)ureido] benzoates to synergize tubulin alkylation with NO-mediated apoptosis, showing promising preliminary results in non-small cell lung carcinoma models[8][9].

References

  • Bio-Fount. "77093-92-6|Methyl 2-[3-(2-Chloroethyl)ureido]benzoate". Source: Bio-Fount. URL: [Link]

  • Journal of Medicinal Chemistry. "Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents". Source: ACS Publications. URL: [Link]

  • Bioorganic & Medicinal Chemistry. "Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin". Source: ResearchGate. URL: [Link]

  • TÜBİTAK Academic Journals. "Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents". Source: TUBITAK. URL: [Link]

  • eScholarship. "Chemical and metabolic reactions of chloroethylnitrosoureas". Source: University of California. URL: [Link]

  • Current Pharmaceutical Design. "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site". Source: NIH PMC. URL: [Link]

  • Pharmaceuticals. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy". Source: ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate, a compound of interest for researchers in medicinal chemistry and drug development. The protocol det...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate, a compound of interest for researchers in medicinal chemistry and drug development. The protocol details a robust method starting from readily available precursors, methyl anthranilate and 2-chloroethyl isocyanate. This guide is designed to be a self-contained resource, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, analytical characterization, and critical safety protocols. The information herein is curated for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction and Scientific Context

N-aryl-N'-(2-chloroethyl)ureas (CEUs) represent a class of compounds with significant interest in the field of medicinal chemistry due to their potential as antineoplastic agents.[1][2] The core structure, featuring a reactive 2-chloroethyl group appended to a urea linkage, allows for covalent modification of biological macromolecules. Specifically, many CEU derivatives have been shown to exert their cytotoxic effects by acting as antimitotic agents through the alkylation of β-tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.[1][3]

The target molecule, Methyl 2-[3-(2-chloroethyl)ureido]benzoate, incorporates this key pharmacophore onto a methyl benzoate scaffold. The ortho-substitution of the ureido group on the benzoate ring presents an interesting structural motif for exploring structure-activity relationships (SAR) within this class of compounds. The ester functionality also offers a potential site for metabolic modification or further chemical derivatization.

This application note provides a detailed protocol for the synthesis of this specific analogue, enabling researchers to access this compound for further biological evaluation and drug discovery efforts. The causality behind each experimental step is explained to provide a deeper understanding of the synthesis and to allow for informed troubleshooting and adaptation.

Reaction Mechanism and Rationale

The synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate proceeds via a nucleophilic addition reaction. The primary amine of methyl anthranilate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group in 2-chloroethyl isocyanate.

The reaction is typically carried out in an aprotic solvent to prevent reaction of the highly reactive isocyanate with the solvent. The choice of a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is based on their ability to dissolve the starting materials and their inertness under the reaction conditions. The reaction is often performed at a reduced temperature (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and to minimize the formation of potential side products. The lone pair of electrons on the nitrogen atom of the primary aromatic amine in methyl anthranilate initiates the attack on the electron-deficient carbon atom of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of the stable urea linkage.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate.

Materials and Reagents

Proper preparation and handling of all materials are critical for the successful and safe execution of this protocol. All reagents should be of high purity.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties & Handling Notes
Methyl Anthranilate134-20-3C₈H₉NO₂151.16Colorless to pale yellow liquid.[4] Store in a cool, dry place. Irritating to eyes.[5]
2-Chloroethyl Isocyanate1943-83-5C₃H₄ClNO105.52Flammable and toxic liquid.[6] Moisture sensitive. Store under inert gas at 2-8 °C.[2] Highly reactive, handle with extreme care in a well-ventilated fume hood.[1][2]
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Volatile and suspected carcinogen. Use in a well-ventilated fume hood. Ensure use of anhydrous grade to prevent reaction with isocyanate.
Diethyl Ether60-29-7C₄H₁₀O74.12Highly flammable liquid. Used for extraction and washing.
n-Hexane110-54-3C₆H₁₄86.18Flammable liquid. Used for trituration/crystallization.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄120.37Used as a drying agent for the organic phase.

Experimental Protocol

This protocol details the synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Experimental Workflow Diagram:

experimental_workflow start Start: Prepare Reactants dissolve Dissolve Methyl Anthranilate in Anhydrous DCM start->dissolve cool Cool Solution to 0 °C (Ice Bath) dissolve->cool add_isocyanate Add 2-Chloroethyl Isocyanate (Dropwise) cool->add_isocyanate react Stir at 0 °C for 30 min, then at Room Temp for 2-4 h add_isocyanate->react monitor Monitor Reaction Progress (TLC) react->monitor workup Reaction Workup: Concentrate under Reduced Pressure monitor->workup Reaction Complete purify Purification: Triturate with Diethyl Ether/Hexane workup->purify isolate Isolate Product by Filtration purify->isolate dry Dry Product under Vacuum isolate->dry characterize Analytical Characterization (NMR, IR, MS) dry->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl anthranilate (1.0 eq, e.g., 1.51 g, 10 mmol).

    • Dissolve the methyl anthranilate in 30 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Isocyanate:

    • While stirring the solution at 0 °C, add 2-chloroethyl isocyanate (1.05 eq, e.g., 1.11 g, 10.5 mmol) dropwise via a syringe over 10-15 minutes.

    • Rationale: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts. Maintaining a low temperature during addition enhances selectivity.

  • Reaction:

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl anthranilate) is consumed. A typical eluent system is 30-50% ethyl acetate in hexane.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.

    • The resulting crude product, which may be an oil or a solid, is then triturated with a cold mixture of diethyl ether and n-hexane (e.g., 1:1, 20 mL). This step is to induce precipitation of the solid product and wash away any non-polar impurities.

    • Rationale: Trituration is a purification technique that takes advantage of the differential solubility of the product and impurities. The desired urea product is generally less soluble in non-polar solvent mixtures like ether/hexane than the starting materials or potential byproducts.

    • Collect the resulting white to off-white solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the product under vacuum to yield Methyl 2-[3-(2-chloroethyl)ureido]benzoate.

Analytical Characterization

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ ~ 8.5-9.0 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the urea group attached to the aromatic ring.

  • δ ~ 7.9-8.1 ppm (d, 1H): A doublet corresponding to the aromatic proton ortho to the ester group.

  • δ ~ 7.4-7.6 ppm (t, 1H): A triplet corresponding to one of the aromatic protons.

  • δ ~ 7.0-7.2 ppm (t, 1H): A triplet corresponding to another aromatic proton.

  • δ ~ 6.0-6.5 ppm (t, 1H): A broad triplet corresponding to the N-H proton of the urea group adjacent to the chloroethyl chain.

  • δ ~ 3.9 ppm (s, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.

  • δ ~ 3.7 ppm (t, 2H): A triplet for the methylene protons adjacent to the chlorine atom (-CH₂Cl).

  • δ ~ 3.6 ppm (q, 2H): A quartet (or triplet of triplets due to coupling with NH) for the methylene protons adjacent to the urea nitrogen (-NHCH₂-).

Expected ¹³C NMR (100 MHz, CDCl₃):

  • δ ~ 168-170 ppm: Carbonyl carbon of the ester group.

  • δ ~ 154-156 ppm: Carbonyl carbon of the urea group.

  • δ ~ 140-142 ppm: Aromatic carbon attached to the ureido group.

  • δ ~ 115-135 ppm: Aromatic carbons.

  • δ ~ 52-53 ppm: Methyl carbon of the ester group.

  • δ ~ 42-44 ppm: Methylene carbon attached to the chlorine atom (-CH₂Cl).

  • δ ~ 40-42 ppm: Methylene carbon attached to the urea nitrogen (-NHCH₂-).

Expected Infrared (IR) Spectroscopy (ATR):

  • ~3300 cm⁻¹: N-H stretching vibrations of the urea group.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching.

  • ~1700-1720 cm⁻¹: C=O stretching of the ester carbonyl group.

  • ~1650-1670 cm⁻¹: C=O stretching of the urea carbonyl group (Amide I band).

  • ~1580-1600 cm⁻¹ & ~1450-1550 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1520-1550 cm⁻¹: N-H bending of the urea group (Amide II band).

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~650-750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (EI or ESI):

  • Expected [M]+• or [M+H]⁺: m/z 256/258 (for C₁₁H₁₃³⁵ClN₂O₃) and m/z 258/260 (for C₁₁H₁₃³⁷ClN₂O₃) in an approximate 3:1 isotopic ratio, characteristic of a monochlorinated compound.[9]

  • Key Fragmentation: Loss of the chloroethyl group, cleavage of the urea bond, and fragmentation of the methyl benzoate moiety are expected.

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any experimental work.

  • 2-Chloroethyl Isocyanate: This reagent is highly toxic if inhaled or swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] It is also a flammable liquid and vapor.[1] It is extremely moisture-sensitive and reacts with water, alcohols, and amines.[10]

    • Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. Use spark-proof tools and avoid sources of ignition.[1][2] Keep containers tightly sealed and stored under an inert atmosphere at the recommended temperature (2-8 °C).[2]

    • Spills: In case of a spill, evacuate the area. Use an absorbent, non-combustible material like sand or vermiculite for cleanup. Do not use combustible materials like sawdust.[10]

  • Methyl Anthranilate: This compound can cause skin and eye irritation.[5][11]

    • Handling: Wear standard PPE. Avoid inhalation of vapors.

    • Spills: Absorb spills with an inert material and dispose of them according to local regulations.[11][12]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

    • Handling: Use only in a well-ventilated fume hood. Avoid skin contact and inhalation.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

References

  • Moreau, E., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(5), 787-797. [Link]

  • Georganics. (n.d.). 2-CHLOROETHYL ISOCYANATE Safety Data Sheet. [Link]

  • Gagné-Boulet, M., et al. (2015). Styryl-N-phenyl-N'-(2-chloroethyl)ureas and Styrylphenylimidazolidin-2-ones as New Potent Microtubule-Disrupting Agents. European Journal of Medicinal Chemistry, 100, 34-43. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methyl anthranilate. [Link]

  • SDFine. (n.d.). 2-chloroethyl isocyanate Safety Data Sheet. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%. [Link]

  • Ouahrouch, A., et al. (2012). Methyl 2-(3-chloro-benzamido)-benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3400–o3401. [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information: Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for HBr catalysed aerobic oxidative esterification of benzyl alcohol using aqueous H2O2. [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. [Link]

  • NIST WebBook. (n.d.). 2-Chloroethyl benzoate. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. (n.d.). Methyl-2-iodobenzoate. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of chloroethane. [Link]

Sources

Application

Advanced Application Note: Methyl 2-[3-(2-chloroethyl)ureido]benzoate as a Scaffold for Dual-Action Antineoplastic Agents

Executive Summary & Mechanistic Rationale Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS: 77093-92-6) is a highly versatile pharmaceutical intermediate belonging to the arylchloroethylurea (CEU) class of compounds. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS: 77093-92-6) is a highly versatile pharmaceutical intermediate belonging to the arylchloroethylurea (CEU) class of compounds. Unlike traditional nitrogen mustards (e.g., chlorambucil) which act as "hard" electrophiles that indiscriminately cross-link DNA and cause severe myelosuppression, CEUs are designed as "soft" alkylating agents[1][1].

In drug development, this specific methyl ester intermediate is prized for its stability and its ortho-substituted benzoate structure. The ester acts as a synthetic anchor, allowing researchers to saponify and derivatize the molecule into targeted hybrid drugs—most notably, Nitric Oxide (NO)-releasing antineoplastic agents [3][2].

The Causality of the Pharmacophore Design
  • Soft Alkylation of β-Tubulin: The 2-chloroethylurea moiety selectively targets the colchicine-binding site of β-tubulin [2][3]. It forms a covalent bond with soft nucleophiles, specifically the carboxylate of Glu-198 or the sulfhydryl of Cys-239 [1][1]. This irreversible binding disrupts microtubule polymerization, arresting tumor cells in the G2/M phase.

  • Nitric Oxide (NO) Sensitization: By converting the methyl ester intermediate into a nitrooxyalkyl ester, the resulting prodrug releases NO within the tumor microenvironment[3][2]. NO induces nitrosative stress, lowering the apoptotic threshold of the cancer cell and synergizing with the microtubule-disrupting effects of the CEU core.

Pharmacological Pathway Visualization

The following diagram maps the synthetic divergence of the intermediate and the subsequent dual-action biological pathway of the resulting API.

G A Methyl 2-[3-(2-chloroethyl)ureido]benzoate (Stable Intermediate, CAS: 77093-92-6) B Saponification (KOH/MeOH) & Steglich Coupling (DCC/DMAP) A->B Chemical Derivatization C NO-Releasing CEU Ester (Dual-Action API) B->C Yields D 2-Chloroethylurea Moiety (Soft Electrophile) C->D E Nitrooxy Ester Moiety (NO Donor) C->E F Covalent Binding to β-Tubulin (Glu-198 / Cys-239) D->F Binds Colchicine Site G Intracellular Nitric Oxide (NO) Release E->G Enzymatic Cleavage H Microtubule Disruption & G2/M Cell Cycle Arrest F->H I Oxidative/Nitrosative Stress & Apoptosis Induction G->I H->I Synergistic Cytotoxicity

Dual-action pharmacological pathway of NO-releasing CEUs derived from the methyl ester intermediate.

Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent downstream experimental failure.

Protocol A: Synthesis of NO-Donating CEU Esters

Objective: Convert the stable methyl ester intermediate into a NO-releasing hybrid drug (e.g., 1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate) without degrading the sensitive pharmacophores.

Step 1: Controlled Saponification

  • Dissolve 1.0 eq of Methyl 2-[3-(2-chloroethyl)ureido]benzoate in a 4:1 mixture of Methanol/Water.

  • Add 1.1 eq of Potassium Hydroxide (KOH) dropwise at 0°C.

    • Causality: Strict temperature control (0°C) and mild base are mandatory. Elevated temperatures or strong bases will trigger the intramolecular cyclization of the chloroethylurea into an inactive imidazolidin-2-one.

  • Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over MgSO₄, and concentrate in vacuo to yield the free carboxylic acid.

Step 2: Steglich Esterification

  • Dissolve the free acid (1.0 eq) and 2-nitrooxyethanol (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C under an Argon atmosphere.

    • Causality: DCM is chosen because its aprotic nature prevents the solvolysis of the highly reactive 2-chloroethyl group.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 12 hours, allowing the reaction to slowly reach room temperature.

  • Filter the precipitated dicyclohexylurea (DCU) by-product and purify the filtrate via silica gel chromatography (Hexane/EtOAc).

Self-Validation Checkpoint (Analytical QC): Perform FTIR spectroscopy on the purified product. A successful synthesis is validated by:

  • Presence of a strong asymmetric NO₂ stretch at ~1630 cm⁻¹ (confirming the nitrate ester).

  • Retention of the urea carbonyl stretch at ~1660 cm⁻¹ (confirming the CEU core survived).

  • Absence of a broad O-H stretch at 3300 cm⁻¹ (confirming complete consumption of the nitrooxy alcohol).

Protocol B: In Vitro Efficacy & Selectivity Profiling

Objective: Evaluate the therapeutic window of the synthesized NO-releasing CEU derivative using a target tumor line (A549) and a non-tumorigenic control (L929).

  • Cell Seeding: Seed A549 (human lung carcinoma) and L929 (mouse fibroblast) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Administration: Treat cells with the NO-releasing CEU derivative at serial dilutions (1 µM, 10 µM, 100 µM).

    • Internal Controls: Use 0.1% DMSO as a vehicle control. Use Paclitaxel (100 nM) as a positive control for microtubule disruption. Use a parallel treatment group pre-incubated with cPTIO (a specific NO scavenger) to validate that cytotoxicity is partially NO-dependent.

  • Viability Assay (MTS/MTT): After 72 hours, add MTS reagent. The reduction of MTS to formazan by metabolically active cells is measured via absorbance at 490 nm.

  • Data Validation: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.5 validates the assay's robustness and reliability.

Quantitative Data Summary

The table below summarizes the comparative in vitro profile of the intermediate versus its downstream derivatives, demonstrating the causality of the structural modifications [3][2].

Compound StageStructural ModificationA549 (Lung Carcinoma) Anti-Proliferative ActivityL929 (Fibroblast) CytotoxicityTherapeutic Window
Intermediate Methyl Ester (CAS: 77093-92-6)Baseline / LowLowN/A (Precursor)
Hydrolyzed Core Free Carboxylic AcidVery LittleMild (10% - 15% reduction in viability)Poor
Final API Nitrooxyethyl Ester (NO-Donor)Significant Growth InhibitionNegligibleFavorable

Data Interpretation: The free acid exhibits mild toxicity against normal fibroblasts without effectively halting tumor growth. The addition of the NO-donating ester specifically sensitizes the A549 carcinoma cells to the CEU pharmacophore, creating a favorable therapeutic window where tumor cells are arrested while normal fibroblasts remain viable at physiological concentrations [3][2]. Furthermore, CEU derivatives have shown unique pharmacokinetic advantages, such as specific accumulation in target tissues like the colon mucosa, making them highly valuable in localized oncology [4][4].

References

  • Fortin S, et al. "A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics." Journal of Medicinal Chemistry, 2003. URL:[Link]

  • Lu Y, et al. "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research, 2012. URL:[Link]

  • Akgün H, et al. "Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents." Turkish Journal of Chemistry, 2009. URL:[Link]

  • Song DQ, et al. "N-4-iodophenyl-N'-2-chloroethylurea, a novel potential anticancer agent with colon-specific accumulation: radioiodination and comparative in vivo biodistribution profiles." Investigational New Drugs, 2010. URL:[Link]

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Method

Application Note: Catalytic Methods for the Processing and Tandem Cyclization of Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Introduction & Chemical Significance Methyl 2-[3-(2-chloroethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Chemical Significance

Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS: 77093-92-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Structurally, it possesses an electrophilic methyl ester, a hydrogen-bond-donating urea linkage, and a terminal alkyl chloride. This unique triad of reactive sites makes it an ideal precursor for the synthesis of imidazo[2,1-b]quinazoline scaffolds.

Historically recognized for their hypoglycemic and anti-platelet aggregation properties , imidazo[2,1-b]quinazolines have recently experienced a resurgence in oncology. Modern structure-activity relationship (SAR) studies have identified derivatives of this tricyclic system as potent human topoisomerase I (Top1) inhibitors, demonstrating significant efficacy against bone cancer cells and colon adenocarcinoma . Efficiently processing the linear ureido-benzoate into the rigid tricyclic pharmacophore requires precise catalytic control to drive a tandem cyclization cascade.

Mechanistic Pathway & Causality (The "Why")

The transformation of Methyl 2-[3-(2-chloroethyl)ureido]benzoate into 2,3-dihydro-1H-imidazo[2,1-b]quinazoline-5,10-dione is a two-step tandem cyclization driven by base catalysis. Understanding the causality behind the catalyst selection is critical for optimizing yield and purity.

  • Aza-Annulation (Lactamization): The terminal urea nitrogen must attack the ortho-methyl ester. Because esters are resonance-stabilized, a sufficiently strong base is required to deprotonate the urea, increasing its nucleophilicity to expel methanol. This forms the monocyclic intermediate: 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione.

  • Intramolecular N-Alkylation: The remaining urea nitrogen (now N1 of the quinazoline core) must attack the 2-chloroethyl group via an S_N2 mechanism. Because the quinazoline nitrogen is weakly nucleophilic (due to conjugation with the adjacent carbonyls), standard weak bases (like K₂CO₃) often stall the reaction at the intermediate stage. Therefore, strong hydride bases (NaH) or Phase-Transfer Catalysts (PTC) are deployed to force the formation of the highly reactive nitrogen anion, expelling the chloride leaving group .

G A Methyl 2-[3-(2-chloroethyl) ureido]benzoate (CAS: 77093-92-6) B Base-Catalyzed Lactamization (- MeOH) A->B C 3-(2-chloroethyl)quinazoline- 2,4(1H,3H)-dione (Intermediate) B->C D Intramolecular N-Alkylation (- Cl⁻) C->D E 2,3-dihydro-1H-imidazo [2,1-b]quinazoline-5,10-dione (Tricyclic Scaffold) D->E

Tandem catalytic cyclization of Methyl 2-[3-(2-chloroethyl)ureido]benzoate.

Quantitative Data: Catalyst System Comparison

To guide process development, the following table summarizes the performance of various catalytic systems in driving the complete tandem cyclization. Phase-Transfer Catalysis (PTC) offers the best balance of yield and environmental factor (E-Factor), making it the preferred method for scale-up.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)E-FactorReaction Profile
K₂CO₃ (2.5 eq)DMF80126515.2Sluggish; stalls at intermediate.
DBU (2.0 eq)Toluene11087212.4High thermal degradation.
NaH (2.5 eq)THF2548818.5Fast, clean, moisture-sensitive.
NaOH / TBAB (PTC)Toluene / H₂O606915.3Highly scalable, green, biphasic.

Experimental Protocols

The following protocols are designed as self-validating systems . By observing specific physical and analytical checkpoints, the operator can confirm the mechanistic success of each step in real-time, preventing downstream failures.

Protocol A: Phase-Transfer Catalyzed (PTC) One-Pot Synthesis

Recommended for industrial scale-up and green chemistry compliance.

Reagents:

  • Methyl 2-[3-(2-chloroethyl)ureido]benzoate: 10.0 g (38.9 mmol, 1.0 eq)

  • Tetrabutylammonium bromide (TBAB): 1.25 g (3.89 mmol, 0.1 eq)

  • 50% Aqueous NaOH: 9.3 g (116.7 mmol, 3.0 eq)

  • Toluene: 100 mL

Step-by-Step Methodology:

  • Suspension: Charge a 250 mL jacketed reactor with toluene (100 mL), the starting material (10.0 g), and TBAB (1.25 g). Stir at 400 rpm at 20 °C.

  • Biphasic Initiation: Increase stirring to >800 rpm to ensure maximum interfacial surface area. Add the 50% aq. NaOH dropwise over 15 minutes.

  • Thermal Activation: Ramp the reactor temperature to 60 °C. Maintain vigorous stirring for 6 hours.

  • Self-Validation Checkpoint (Analytical): Sample the organic layer at T=2h and T=6h for LC-MS analysis.

    • At T=2h: The mass spectrum should show a dominant peak at m/z 225 [M+H]⁺, confirming successful lactamization (loss of methanol).

    • At T=6h: The mass spectrum must shift entirely to m/z 189[M+H]⁺, confirming the completion of the S_N2 N-alkylation (loss of chloride). If m/z 225 persists, phase transfer is insufficient; increase agitation speed.

  • Workup: Cool to 20 °C. Halt stirring and allow phases to separate. Decant the aqueous layer. Wash the organic layer with deionized water (2 × 50 mL) until the aqueous wash is pH neutral.

  • Isolation: Concentrate the toluene layer under reduced pressure to 20% volume. Add cold ethanol (30 mL) to precipitate the 2,3-dihydro-1H-imidazo[2,1-b]quinazoline-5,10-dione. Filter and dry under vacuum.

Protocol B: Anhydrous Strong-Base Cyclization

Recommended for high-purity, small-scale discovery synthesis.

Reagents:

  • Methyl 2-[3-(2-chloroethyl)ureido]benzoate: 2.0 g (7.8 mmol, 1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 0.78 g (19.5 mmol, 2.5 eq)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask. Dissolve the starting material (2.0 g) in anhydrous DMF (20 mL) under a continuous nitrogen atmosphere.

  • Cryogenic Cooling: Chill the solution to 0 °C using an ice bath.

  • Deprotonation: Add the NaH dispersion portionwise over 10 minutes.

  • Self-Validation Checkpoint (Visual): Immediate evolution of hydrogen gas (bubbling) will occur. Do not remove the ice bath or proceed to the next step until all gas evolution has completely ceased. The cessation of bubbling is the self-validating indicator that the weakly acidic urea protons have been fully converted to the highly nucleophilic nitrogen anions. Proceeding prematurely will result in thermal degradation of the intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Quench & Isolation: Carefully quench the reaction by pouring the mixture into 100 mL of crushed ice/water. The sudden shift in polarity will cause the tricyclic product to crash out as a white precipitate. Filter, wash with hexanes (to remove mineral oil), and dry.

References

  • Ishikawa F. "Cyclic Guanidines. XI. Hydroxy and Aminoimidazo [2, 1-b]-quinazolines and Related Compounds." Chemical and Pharmaceutical Bulletin, 1980, 28(5), 1394-1402. URL:[Link]

  • Khodair AI, El-Hallouty SM, Cagle-White B, et al. "Camptothecin structure simplification elaborated new imidazo[2,1-b]quinazoline derivative as a human topoisomerase I inhibitor with efficacy against bone cancer cells and colon adenocarcinoma." European Journal of Medicinal Chemistry, 2024, 265, 116049. URL:[Link]

  • Xie C, Huang N, Ding M. "New efficient synthesis of imidazo[2,1-b]quinazoline-2,5(1H,3H)-diones via a consecutive aza-Wittig/heterocumulene-mediated annulation." ARKIVOC, 2009. URL:[Link]

Application

Scalable Synthesis and Process Optimization of Methyl 2-[3-(2-chloroethyl)ureido]benzoate: A Comprehensive Protocol

Target Audience: Researchers, process chemists, and drug development professionals. Executive Summary Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6)[1] is a critical chloroethylurea (CEU) intermediate utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Executive Summary

Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6)[1] is a critical chloroethylurea (CEU) intermediate utilized in the development of antineoplastic agents and advanced organic frameworks[2]. This application note details a highly scalable, high-yield synthetic protocol relying on the nucleophilic addition of methyl anthranilate[3] to 2-chloroethyl isocyanate. Designed for process chemists, this guide emphasizes causality in reaction parameters, in-process controls (IPCs), and self-validating purification steps to ensure optimal purity and structural integrity.

Scientific Rationale & Reaction Mechanics

The synthesis of CEUs is fundamentally driven by the nucleophilic attack of a primary amine on the highly electrophilic carbon of an isocyanate group[4]. In this specific protocol, the nucleophile is methyl 2-aminobenzoate (methyl anthranilate).

  • Causality of Reagent Choice: 2-Chloroethyl isocyanate is selected over carbamoyl chloride alternatives due to its direct reactivity and the absence of an HCl byproduct, which would otherwise protonate the weakly nucleophilic aniline derivative and stall the reaction[4].

  • Causality of Temperature Control: The ortho-ester group on the methyl anthranilate ring introduces steric hindrance and the potential for side reactions. If the reaction temperature exceeds 30°C, the newly formed urea can undergo intramolecular cyclization, attacking the ester to form unwanted quinazolinedione or benzoxazinone derivatives[5]. Maintaining a strict 0°C to ambient temperature gradient ensures kinetic control, favoring solely the linear urea formation.

Mechanism A Methyl 2-aminobenzoate (Nucleophile) C Nucleophilic Addition (Anhydrous DCM, 0°C) A->C B 2-Chloroethyl isocyanate (Electrophile) B->C D Methyl 2-[3-(2-chloroethyl)ureido]benzoate (Target CEU) C->D Urea Linkage Formation

Fig 1. Nucleophilic addition mechanism for the synthesis of the target chloroethylurea.

Quantitative Data & Reagent Specifications

To ensure scalability, stoichiometry must be strictly adhered to. A slight excess of the electrophile is used to compensate for trace moisture.

Table 1: Stoichiometry and Reagent Specifications

ComponentRoleMW ( g/mol )EquivalentsMass / VolSafety & Handling Notes
Methyl 2-aminobenzoate Nucleophile151.161.0015.1 gIrritant; ensure >99% purity
2-Chloroethyl isocyanate Electrophile105.521.1011.6 gLachrymator, Toxic; handle in fume hood
Dichloromethane (DCM) Solvent84.9310 vol150 mLAnhydrous required (<50 ppm H₂O)
Target CEU Product256.691.00~23.0 gTarget Yield: >85%

Scalable Experimental Protocol

Self-Validating System: This protocol integrates immediate feedback loops (Karl Fischer titration, TLC) to validate each phase before progression, ensuring a fail-safe workflow.

ScaleUp N1 1. Reactor Charging Inert N2, Anhydrous Solvent N2 2. Controlled Addition Isocyanate dosing at 0-5°C N1->N2 N3 3. Thermal Maturation Stirring at 20-25°C for 4-6h N2->N3 Exotherm Control N4 4. Quench & Workup Aqueous wash to remove impurities N3->N4 TLC/HPLC Verification N5 5. Crystallization Precipitation from cold solvent N4->N5 Yield Optimization

Fig 2. Step-by-step scalable process workflow for chloroethylurea synthesis.

Phase 1: Reactor Preparation & Inertion
  • Drying: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen gas inlet.

  • Solvent Validation: Add 150 mL of anhydrous dichloromethane (DCM).

    • Self-Validation: Perform Karl Fischer titration. Proceed only if H₂O < 50 ppm. Excess moisture will rapidly hydrolyze the isocyanate into 1,3-bis(2-chloroethyl)urea, depleting the reagent and complicating downstream purification[4].

  • Substrate Charging: Dissolve 15.1 g (100 mmol) of methyl 2-aminobenzoate in the DCM. Stir until completely homogeneous.

Phase 2: Controlled Electrophilic Addition
  • Cooling: Submerge the reactor in an ice-water bath. Allow the internal temperature to equilibrate to 0–5°C.

  • Dosing: Charge the dropping funnel with 11.6 g (110 mmol, 1.1 eq) of 2-chloroethyl isocyanate.

  • Addition: Add the isocyanate dropwise over 30–45 minutes.

    • Causality: The nucleophilic attack is highly exothermic. Dropwise addition prevents thermal spikes that could trigger the aforementioned intramolecular cyclization side-reactions[5].

Phase 3: Maturation & In-Process Control (IPC)
  • Maturation: Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25°C). Stir continuously for 4 to 6 hours.

  • TLC Verification (Self-Validation): Spot the reaction mixture against a methyl anthranilate standard on a silica gel TLC plate (Eluent: Hexane/EtOAc 7:3). The starting material (Rf ~0.6, highly UV-active) should disappear, replaced by a lower Rf spot representing the more polar urea product. Do not proceed to workup until conversion is >95%.

Phase 4: Workup & Crystallization
  • Quenching: Quench the reaction by adding 50 mL of cold distilled water to neutralize any unreacted trace isocyanate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic (DCM) layer. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) until a crude solid or thick oil forms.

  • Crystallization: Resuspend the crude residue in a minimal amount of cold diethyl ether. The target Methyl 2-[3-(2-chloroethyl)ureido]benzoate will selectively precipitate as a crystalline solid[4].

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum for 12 hours to yield the final product.

Process Optimization & Troubleshooting

  • Issue: High levels of symmetric urea byproduct.

    • Cause: Moisture ingress during the addition phase.

    • Solution: Strictly enforce the nitrogen inert atmosphere and utilize freshly distilled or molecular-sieve-dried solvents.

  • Issue: Incomplete conversion of methyl anthranilate.

    • Cause: Deactivation of the amine nucleophile due to the electron-withdrawing nature of the ortho-ester group.

    • Solution: If TLC shows stalled progress after 6 hours, add a catalytic amount of triethylamine (0.1 eq) to enhance nucleophilicity, or gently warm the reaction to exactly 30°C (do not exceed this threshold to prevent cyclization).

References

  • Botyánszki J, Bódi J, Stratford IJ, Süli-Vargha H. "Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates". Anticancer Drugs (1999). URL: [Link]

  • Wikipedia Contributors. "Methyl anthranilate". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sunder S, Peet NP. "Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones". ResearchGate (1974). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Answering the user's request.## Technical Support Center: Synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate Introduction Welcome to the technical support guide for the synthesis of Methyl 2-[3-(2-chloroethyl)ureido...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate. This molecule is a key intermediate in the development of various pharmacologically active compounds, particularly as a precursor for benzamide mustard prodrugs and other potential antineoplastic agents.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The primary synthetic route involves the nucleophilic addition of Methyl 2-aminobenzoate to the highly electrophilic 2-chloroethyl isocyanate.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common pitfalls of this reaction and optimize your synthetic outcomes.

Primary Reaction Pathway

The core of the synthesis is the reaction between the primary aromatic amine of Methyl 2-aminobenzoate and the isocyanate functional group. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by a proton transfer to yield the desired urea linkage.

Caption: Nucleophilic addition of the amine to the isocyanate.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is very low, or I've isolated no product. What went wrong?

Low or no yield is the most frequent complaint and typically points to issues with the isocyanate reagent or the reaction conditions.

  • Potential Cause A: Degraded 2-Chloroethyl Isocyanate due to Moisture.

    • Explanation: Isocyanates are extremely sensitive to moisture.[4][5][6] Even trace amounts of water in the solvent, on the glassware, or from the atmosphere can cause a rapid side reaction. The isocyanate reacts with water to form an unstable carbamic acid, which quickly decomposes into 2-chloroethylamine and carbon dioxide (CO₂).[7] This newly formed amine is nucleophilic and will react with another molecule of 2-chloroethyl isocyanate to produce the highly stable and often insoluble symmetrical byproduct, 1,3-bis(2-chloroethyl)urea, consuming your key reagent.[7]

    • Solution:

      • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents (e.g., Dichloromethane, THF, Acetonitrile) must be rigorously dried using appropriate methods like distillation from a drying agent or passing through a column of activated alumina.

      • Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[7]

      • Verify Reagent Quality: Use a fresh bottle of 2-chloroethyl isocyanate or a properly stored (refrigerated, under inert gas) vial.[5][8][9] If the isocyanate is old or has been handled improperly, it has likely polymerized or hydrolyzed.

  • Potential Cause B: Incorrect Stoichiometry.

    • Explanation: An excess of the amine (Methyl 2-aminobenzoate) will remain unreacted, while an insufficient amount will naturally lead to a low yield.

    • Solution: Carefully calculate and measure the molar equivalents of your reactants. A common strategy is to use a slight excess (1.05-1.1 equivalents) of the isocyanate to ensure the complete consumption of the more valuable amine, but this must be done cautiously to avoid biuret formation (see Question 2).

  • Potential Cause C: Incomplete Reaction.

    • Explanation: The reaction may not have reached completion due to insufficient time or low temperature. While the reaction is often fast, it is not instantaneous.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting amine. The reaction is complete when the amine spot has been completely consumed. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40 °C) can increase the rate, but should be done with care.

Question 2: My final product is impure. What are the likely byproducts and how can I remove them?

Impurity issues are almost always due to the high reactivity of the isocyanate leading to side reactions.

  • Potential Cause A: Symmetrical Urea Byproduct (1,3-bis(2-chloroethyl)urea).

    • Explanation: As detailed in Question 1, this byproduct forms from the reaction of 2-chloroethyl isocyanate with moisture.[7] It is often a white solid with limited solubility in common organic solvents, which can sometimes cause it to precipitate from the reaction mixture.

    • Solution:

      • Prevention: The best solution is prevention through rigorous moisture control.

      • Purification: This byproduct can typically be removed by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from the more polar symmetrical urea. Recrystallization may also be effective if a suitable solvent system can be found.

  • Potential Cause B: Biuret Formation.

    • Explanation: The N-H proton of the newly formed urea product is weakly acidic and can react with another molecule of isocyanate, particularly if an excess of isocyanate is used or if the reaction is run at high temperatures.[10] This forms a "biuret" linkage, resulting in a higher molecular weight impurity.

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of 2-chloroethyl isocyanate. Stick to a range of 1.0 to 1.1 equivalents.

      • Control Temperature: Add the isocyanate solution slowly and with efficient stirring to dissipate any heat generated. Maintain the reaction at room temperature or below unless a sluggish reaction requires gentle warming.

Side_Reactions Key Side Reaction Pathways isocyanate 2-Chloroethyl Isocyanate amine_byproduct 2-Chloroethylamine + CO₂ sym_urea Symmetrical Byproduct 1,3-bis(2-chloroethyl)urea isocyanate->sym_urea + 1 eq. Isocyanate biuret Biuret Byproduct water H₂O (Trace Moisture) water->amine_byproduct Hydrolysis & Decarboxylation amine_byproduct->sym_urea product Desired Product (Urea) product->biuret + 1 eq. Isocyanate (Excess or High Temp)

Caption: Common side reactions leading to major impurities.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction conditions?

    • A: A good starting point is to use Methyl 2-aminobenzoate (1.0 eq) and 2-chloroethyl isocyanate (1.05 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. The isocyanate should be added dropwise to a stirred solution of the amine at 0 °C to room temperature. The reaction can then be stirred at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.[11]

  • Q: How must I handle and store 2-chloroethyl isocyanate?

    • A: 2-Chloroethyl isocyanate is toxic, a lachrymator (causes tearing), and moisture-sensitive.[5][6] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored in a tightly sealed container, preferably under an inert atmosphere, and refrigerated (2-8 °C) to ensure its stability.[5][8][9]

  • Q: What is the best way to monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 3:1 Hexane:Ethyl Acetate. The starting amine (Methyl 2-aminobenzoate) will have a specific Rf value. The product, being more polar due to the urea group, will have a lower Rf. The reaction is complete when the spot corresponding to the starting amine is no longer visible.

  • Q: What is the recommended work-up and purification procedure?

    • A: After the reaction is complete, the solvent can be removed under reduced pressure. The crude residue can then be purified directly by flash column chromatography on silica gel. Alternatively, if the product crystallizes upon concentration or by adding a non-polar solvent (like hexane), it can be isolated by filtration and then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Materials & Equipment:

  • Methyl 2-aminobenzoate

  • 2-Chloroethyl isocyanate (fresh or properly stored)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and stir bar (all oven-dried)

  • Septa, nitrogen/argon line with balloon, and syringe/cannula

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • To the flask, add Methyl 2-aminobenzoate (e.g., 1.0 g, 1.0 eq).

  • Dissolve the amine in anhydrous DCM (e.g., 20 mL).

  • In a separate, dry vial, prepare a solution of 2-chloroethyl isocyanate (1.05 eq) in a small amount of anhydrous DCM (e.g., 5 mL).

  • Using a syringe, add the 2-chloroethyl isocyanate solution dropwise to the stirred amine solution over 5-10 minutes. An ice bath can be used to control any initial exotherm.

  • Remove the ice bath (if used) and allow the reaction to stir at room temperature.

  • Monitor the reaction progress every 30-60 minutes by TLC.

  • Once the starting amine is fully consumed (typically 2-4 hours), the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials & Equipment:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (reagent grade)

  • Chromatography column, flasks, and air pressure/pump

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexane) and pack the column.

  • Dissolve the crude product in a minimal amount of DCM or the column eluent. If it is not fully soluble, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the packed silica gel column.

  • Begin eluting the column with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% Ethyl Acetate in Hexane) to elute the product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-[3-(2-chloroethyl)ureido]benzoate.

Troubleshooting Workflow

Troubleshooting_Workflow Synthesis Troubleshooting Flowchart start Start Synthesis check_yield Reaction Complete. Check Crude Yield & Purity (TLC) start->check_yield yield_ok Yield & Purity Acceptable? check_yield->yield_ok low_yield Problem: Low/No Yield yield_ok->low_yield No (Low Yield) impure Problem: Impure Product yield_ok->impure No (Impure) purify Proceed to Purification (Chromatography / Recrystallization) yield_ok->purify Yes check_reagents Check Reagent Quality (Isocyanate fresh?) Ensure Anhydrous Conditions low_yield->check_reagents check_byproducts Identify Byproducts via TLC/NMR (Symmetrical Urea? Biuret?) impure->check_byproducts end Obtain Pure Product purify->end check_conditions Review Reaction Conditions (Time, Temp, Stoichiometry) check_reagents->check_conditions rerun Re-run with verified reagents & conditions check_conditions->rerun Retry rerun->start Retry adjust_conditions Adjust Stoichiometry (less isocyanate) & Temperature (lower) check_byproducts->adjust_conditions adjust_conditions->rerun

Caption: A step-by-step guide to diagnosing synthesis issues.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%. [Link]

  • ChemWhat. (n.d.). 2-Chloroethyl isocyanate CAS#: 1943-83-5. [Link]

  • Sdfine. (n.d.). 2-chloroethyl isocyanate Safety Data Sheet. [Link]

  • Springer, C. I., et al. (1996). New mustard prodrugs for antibody-directed enzyme prodrug therapy: alternatives to the amide link. PubMed. [Link]

  • Gubbels, E., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. [Link]

  • Creative Biolabs. (n.d.). Prodrug-Benzoic Acid Mustard Synthesis Service. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Semantic Scholar. [Link]

  • Hu, L., et al. (2016). Design and synthesis of peptide conjugates of phosphoramide mustard as prodrugs activated by prostate-specific antigen. PubMed. [Link]

  • Misiura, K., et al. (2026). Isophosphoramide mustard analogues as prodrugs for anticancer gene-directed enzyme-prodrug therapy (GDEPT). ResearchGate. [Link]

  • Paul, S., et al. (2014). Selective Synthesis of Mono-Substituted Ureas in Low Melting Citric Acid-Urea-Mannitol Mixture. ResearchGate. [Link]

  • Georganics. (n.d.). 2-CHLOROETHYL ISOCYANATE Safety Data Sheet. [Link]

  • Gökçe, M., et al. (2009). Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents. TÜBİTAK Academic Journals. [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval. [Link]

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis of the Ester Group in Ureido Benzoates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of minimizing the hydrolysis of the ester group in ureido benzoates. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles.

Introduction to Ureido Benzoate Instability

Ureido benzoates are a class of organic compounds that feature both a ureido (-NH-CO-NH-) and a benzoate ester (-COO-R) functional group. While these moieties can impart desirable pharmacological properties, the ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This degradation can lead to a loss of therapeutic efficacy and the formation of potentially undesirable byproducts. Understanding and controlling this hydrolytic instability is paramount for successful drug development and formulation.

Hydrolysis of an ester can be catalyzed by either acid or base.[1][2] In acidic conditions, the reaction is reversible, while in basic conditions, it proceeds to completion, forming a carboxylate salt and an alcohol.[1][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic understanding.

Issue 1: Rapid Degradation of Ureido Benzoate in Aqueous Solution

Symptoms:

  • Significant decrease in the concentration of the parent compound over a short period.

  • Appearance of degradation peaks corresponding to the carboxylic acid and alcohol in your analytical chromatogram (e.g., HPLC).

Root Cause Analysis: The primary culprit is often the pH of the aqueous environment. Ester hydrolysis is highly pH-dependent, with rates typically increasing in both acidic and basic conditions.[4] The presence of water is, of course, a prerequisite for hydrolysis.[5]

Solutions:

  • pH Optimization: This is the most effective strategy to mitigate hydrolysis.[4] Conduct a pH-rate profile study to identify the pH of maximum stability for your specific ureido benzoate. This typically involves preparing a series of buffered solutions across a wide pH range (e.g., pH 2 to 10) and monitoring the degradation of your compound over time at a constant temperature.

  • Buffer Selection: Choose a buffer system that can maintain the pH within the optimal stability range throughout the shelf-life of the product. Common pharmaceutical buffers include citrate, phosphate, and acetate. Be mindful that buffer species themselves can sometimes catalyze hydrolysis, so empirical testing is essential.

  • Reduction of Water Activity: If feasible for your application, consider reducing the amount of free water in your formulation.[5] This can be achieved through:

    • Lyophilization (Freeze-Drying): For solid dosage forms, removing water can significantly inhibit hydrolysis.[4]

    • Use of Co-solvents: Replacing a portion of water with non-aqueous solvents like glycerin, propylene glycol, or polyethylene glycol (PEG) can decrease the rate of hydrolysis.[5]

    • Formulation as a Suspension: Dispersing the drug in a non-aqueous vehicle can limit its exposure to water.

Issue 2: Inconsistent Stability Results Between Batches

Symptoms:

  • Significant variability in the degradation rate of your ureido benzoate across different experimental runs or formulation batches.

Root Cause Analysis: Inconsistent stability can often be traced back to variations in experimental conditions or the presence of trace impurities that can catalyze hydrolysis.

Solutions:

  • Strict pH Control: Ensure that the pH of your solutions is consistently and accurately measured and maintained for every experiment.

  • Control of Metal Ions: Trace metal ions (e.g., ferric, cupric) can act as catalysts for hydrolysis.[5] The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these ions and improve stability.[5][6]

  • Excipient Compatibility Screening: Impurities within pharmaceutical excipients can sometimes accelerate drug degradation.[7] It is crucial to screen for potential interactions between your ureido benzoate and all other components of the formulation.

  • Temperature and Light Control: Hydrolysis, like most chemical reactions, is accelerated by higher temperatures.[8] Photodegradation can also be a concern.[8] Store samples under controlled temperature conditions and protect them from light, especially during stability studies.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ester hydrolysis in ureido benzoates?

A1: The hydrolysis of the benzoate ester group proceeds via a nucleophilic acyl substitution reaction. In this process, a water molecule (or a hydroxide ion in basic conditions) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.[3] This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the ester bond to yield a carboxylic acid (or its carboxylate salt) and an alcohol.[3][11]

Q2: How can I accurately monitor the hydrolysis of my ureido benzoate?

A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach.[10][12] This involves developing an HPLC method that can separate the parent ureido benzoate from its hydrolysis products and any other potential degradants. Quantification is typically achieved using a UV detector or mass spectrometry.[13][14]

Q3: Are there any formulation strategies beyond pH control to minimize hydrolysis?

A3: Yes, several advanced formulation strategies can be employed:

  • Complexation: The formation of a molecular complex can protect the ester group from hydrolysis. For instance, caffeine has been shown to inhibit the hydrolysis of benzocaine by forming a complex.[7]

  • Microencapsulation: Encapsulating the drug in a protective polymer matrix can create a physical barrier to water.

  • Use of Ester Stabilizers: Certain chemical agents can be added to formulations to inhibit hydrolysis. For example, carbodiimides can react with the carboxylic acid degradation product, effectively shifting the equilibrium away from the hydrolyzed state.[6]

Q4: Can the ureido group itself influence the rate of ester hydrolysis?

A4: While the primary site of hydrolysis is the ester group, the electronic properties of the ureido moiety can have an indirect effect. The ureido group can influence the electron density at the ester carbonyl carbon through the aromatic ring, potentially making it more or less susceptible to nucleophilic attack. The specific impact would depend on the position of the ureido group relative to the ester and the overall electronic structure of the molecule.

Q5: At what stage of drug development should I be most concerned about ester hydrolysis?

A5: Concerns about ester hydrolysis should begin in the early stages of preclinical development and continue through formulation and manufacturing. Early characterization of the molecule's stability profile will inform decisions regarding candidate selection, formulation strategy, and the definition of appropriate storage conditions and shelf-life.[4][15]

Experimental Protocols & Data Presentation

Protocol 1: pH-Rate Profile Study
  • Prepare a series of buffers: Prepare buffers with 0.2 pH unit increments covering the range of pH 2.0 to 10.0.

  • Prepare stock solution: Dissolve the ureido benzoate in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant, elevated temperature (e.g., 40°C, 50°C, or 60°C) to accelerate degradation.[15]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately quench the reaction (e.g., by dilution with mobile phase or acidification/basification) and analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the ureido benzoate concentration versus time for each pH. The slope of this line will give the observed first-order rate constant (k_obs). Finally, plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Data Summary: pH Stability of a Hypothetical Ureido Benzoate
pHObserved Rate Constant (k_obs) at 50°C (hours⁻¹)Half-life (t½) (hours)
2.00.0858.2
4.00.01546.2
5.00.00977.0
6.00.01257.8
7.00.03519.8
8.00.1106.3
10.00.5201.3

This data is for illustrative purposes only.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A Ureido Benzoate Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester_A - H₃O⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Tetrahedral_Intermediate_A->Protonated_Ester - H₂O Products_A Carboxylic Acid + Alcohol Tetrahedral_Intermediate_A->Products_A - H⁺ Products_A->Tetrahedral_Intermediate_A + H⁺ Ester_B Ureido Benzoate Ester Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Products_B Carboxylate Salt + Alcohol Tetrahedral_Intermediate_B->Products_B Troubleshooting_Workflow Start Observed Ester Hydrolysis Check_pH Is pH Optimized? Start->Check_pH Optimize_pH Conduct pH-Rate Profile Study Check_pH->Optimize_pH No Check_Water Is Water Activity Minimized? Check_pH->Check_Water Yes Optimize_pH->Check_Water Reduce_Water Consider Lyophilization, Co-solvents, or Suspension Check_Water->Reduce_Water No Check_Catalysts Are Catalysts Present? Check_Water->Check_Catalysts Yes Reduce_Water->Check_Catalysts Add_Chelator Add Chelating Agent (EDTA) Check_Catalysts->Add_Chelator Yes (Metal Ions) Screen_Excipients Perform Excipient Compatibility Studies Check_Catalysts->Screen_Excipients No Add_Chelator->Screen_Excipients Final_Formulation Stable Formulation Screen_Excipients->Final_Formulation

Caption: A logical workflow for troubleshooting ureido benzoate hydrolysis.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Hopax Fine Chemicals. [Link]

  • Module 02 Hydrolysis. COP Bela. [Link]

  • 15.9 Hydrolysis of Esters. Lumen Learning. [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]

  • esterification of benzoic acid to methyl benzoate. University of California, Irvine. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16). ManTech Publications. [Link]

  • Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*. ResearchGate. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Hydrolysis in Pharmaceutical Formulations. Taylor & Francis Online. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • 3PC-005 Stability study of a 10% sodium benzoate oral solution. (2019, March 1). ResearchGate. [Link]

  • Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. (2023, October 13). HEPHAESTUS. [Link]

  • Analytical methods for biomonitoring organic chemical hazards in saliva: A systematic review. ScienceDirect. [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. APhA. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Potential Safety Issues Surrounding the Use of Benzoate Preservatives. (2018, April 11). MDPI. [Link]

  • Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. Fisher Digital Publications. [Link]

  • Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. PubMed. [Link]

  • The Influence of Sodium Benzoate on the Alkaline Hydrolysis of Fuchsin: Inhibition Study. (2025, December 1). ResearchGate. [Link]

  • View of The Influence of Sodium Benzoate on the Alkaline Hydrolysis of Fuchsin: Inhibition Study. International Journal of ChemTech Research. [Link]

Sources

Troubleshooting

Preventing dechlorination side reactions in chloroethyl compounds

Welcome to the Chloroethyl Compound Stability & Troubleshooting Center . As a Senior Application Scientist, I have curated this knowledge base to address the most critical failure points researchers encounter when workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chloroethyl Compound Stability & Troubleshooting Center . As a Senior Application Scientist, I have curated this knowledge base to address the most critical failure points researchers encounter when working with chloroethyl-containing molecules (such as nitrogen mustards, orthoformates, and alkylating agents).

Chloroethyl groups are notoriously prone to unwanted dechlorination via hydrolysis, intramolecular cyclization, or elimination. This guide provides mechanistic insights and field-proven protocols to stabilize these compounds and ensure high-fidelity syntheses.

🔬 Core Diagnostics: Mechanisms of Dechlorination

Before troubleshooting, it is essential to identify the specific degradation pathway your compound is undergoing. The decision tree below outlines the primary mechanisms and immediate corrective actions.

G START Dechlorination Detected ID Identify Mechanism START->ID HYDRO Hydrolysis (Alcohol) ID->HYDRO ELIM Elimination (Alkene) ID->ELIM SOLV Aprotic Solvent & Moisture Control HYDRO->SOLV BASE Hindered Base & Lower Temp ELIM->BASE

Caption: Decision tree for troubleshooting dechlorination side reactions in synthesis.

📝 Frequently Asked Questions (FAQs) & Troubleshooting

Ticket #1: Spontaneous degradation of 2-chloroethylamine during storage.

User Issue: "My 2-chloroethylamine free base is losing its chloroethyl group and forming an alcohol before I can even use it in my alkylation step. How do I stop this?"

Root Cause Analysis: The degradation is driven by neighboring group participation. The nucleophilic nitrogen lone pair attacks the electrophilic carbon bonded to the chlorine, displacing the chloride ion and forming a highly strained, electrophilic three-membered aziridinium ring [[1]](). This intermediate is highly susceptible to rapid hydrolysis by ambient moisture, yielding ethanolamine 2.

Resolution: You must store and handle the compound as a protonated salt (e.g., 2-chloroethylamine hydrochloride). Protonating the amine ties up the nitrogen lone pair, completely shutting down the intramolecular cyclization pathway 3. Only liberate the free base in situ immediately prior to the reaction.

G CE 2-Chloroethylamine (Free Base) AZ Aziridinium Ion (Electrophilic) CE->AZ Intramolecular Cyclization SALT Hydrochloride Salt (Stable Storage) CE->SALT +HCl (Protonation) HY Hydrolysis Product (Ethanolamine) AZ->HY Nucleophilic H2O Attack SALT->CE Base Addition

Caption: Pathway of 2-chloroethylamine cyclization to aziridinium and its stabilization.

Ticket #2: Accelerated hydrolysis of chloroethyl protecting groups.

User Issue: "I am using 2-chloroethyl orthoformate as a protecting group, but it hydrolyzes significantly faster than ethyl orthoformate in my aqueous buffer. Why?"

Root Cause Analysis: The electron-withdrawing inductive effect of the chloroethyl group enhances the electrophilicity of the central carbon atom. This makes the substrate vastly more susceptible to nucleophilic attack by water compared to non-halogenated analogs 4.

Resolution: Shift to strictly anhydrous polar aprotic solvents (like dry DMF or DCM) and avoid even mildly alkaline aqueous conditions unless intentionally deprotecting.

Ticket #3: Base-catalyzed elimination competing with substitution.

User Issue: "When attempting an SN2 substitution on a chloroethyl compound using a primary amine and NaOH, I'm getting a massive amount of vinyl (alkene) byproducts."

Root Cause Analysis: Strong, unhindered bases like NaOH or alkoxides promote the E2 elimination pathway (dehydrochlorination) over SN2 substitution. The base strips a proton from the adjacent carbon, expelling the chloride leaving group to form a double bond.

Resolution: Switch to a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) and lower the reaction temperature. The steric bulk prevents the base from attacking the carbon, while the lower temperature thermodynamically favors the lower-activation-energy substitution pathway over elimination.

📊 Quantitative Data: Kinetic Stability of Chloroethyl Compounds

To properly design your reaction windows, refer to the kinetic degradation rates of common chloroethyl motifs in aqueous environments.

Compound / IntermediateConditionPrimary Degradation PathwayRate Constant / Half-lifeRef
Xylamine (N-2'-chloroethyl...)23 °C, AqueousCyclization to aziridinium k=0.12 min−1 2
Xylamine (N-2'-chloroethyl...)37 °C, AqueousCyclization to aziridinium k=0.40 min−1 2
Aziridinium ion37 °C, AqueousHydrolysis to alcohol t1/2​=70 min 2
Tris(2-chloroethyl)phosphate25 °C, pH 9.14Hydrolysis k=1.4×10−4 s−1 [[5]]()

🧪 Self-Validating Experimental Protocols

Protocol 1: In Situ Generation and Capture of Aziridinium (Alkylation Workflow)

Objective: To safely utilize 2-chloroethylamine for targeted alkylation while preventing premature hydrolysis to ethanolamine 6.

  • Preparation: Suspend 2-chloroethylamine hydrochloride in an anhydrous polar aprotic solvent (e.g., dry acetonitrile) under an inert argon atmosphere.

  • Base Addition (Initiation): Add exactly 1.05 equivalents of a sterically hindered base (e.g., DIPEA) dropwise at 0 °C.

    • Causality: The low temperature prevents thermal degradation, while the hindered base deprotonates the amine to form the reactive aziridinium without acting as a competing nucleophile.

  • Nucleophile Introduction: Immediately add the target nucleophile to the reaction flask to intercept the aziridinium ion before ambient moisture can trigger hydrolysis.

  • Self-Validation (NMR Monitoring): Withdraw a 50 µL aliquot, quench in cold D2​O containing Trimethylsilyl propionate (TSP) as an internal standard, and analyze via 1H -NMR. The disappearance of the chloroethyl triplet and the appearance of the target product signals relative to the TSP standard validates the mass balance and confirms no volatile elimination products were lost to the headspace 4.

Protocol 2: Kinetic Analysis of Solvolysis via Titration

Objective: Determine the exact rate of dechlorination/hydrolysis in your specific solvent system to establish safe handling windows 7.

  • Initiation: Dissolve the chloroethyl substrate in the target solvent system at a known concentration in a temperature-controlled bath. Start a timer upon complete dissolution.

  • Sampling & Quenching: At precise intervals (e.g., 5, 10, 15 mins), withdraw a fixed-volume aliquot and immediately quench it in ice-cold water.

    • Causality: The drastic temperature drop kinetically freezes the reaction, preventing further dechlorination during the analysis phase.

  • Self-Validation (Titration): Titrate the liberated chloride ions using a standardized silver nitrate ( AgNO3​ ) solution with a chromate indicator. The total moles of chloride released must inversely match the remaining concentration of the parent compound (which should be independently verified by HPLC). If the chloride yield exceeds the parent compound loss, it indicates an alternative degradation pathway (like solvent-induced radical dechlorination) is active.

📚 References

  • Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. PubMed / NIH[Link]

  • Reaction of Tris(2-chloroethyl)phosphate with Reduced Sulfur Species PMC / NIH[Link]

  • Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles ResearchGate[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-[3-(2-chloroethyl)ureido]benzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6), a critical precursor in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6), a critical precursor in the development of nitrosourea-based antineoplastic agents[1].

The synthesis relies on the nucleophilic addition of methyl 2-aminobenzoate (methyl anthranilate) to 2-chloroethyl isocyanate[2]. However, the electron-withdrawing nature of the ortho-ester group significantly reduces the amine's nucleophilicity, making the reaction highly susceptible to competing side reactions. This guide dissects the causality behind low purity and provides a self-validating framework to optimize your workflow.

Mechanistic Overview & Pathway Analysis

To troubleshoot low purity, we must first understand the thermodynamic and kinetic pathways competing with the target reaction. The diagram below illustrates the primary synthesis route alongside the two most common degradation/byproduct pathways.

ReactionPathways SM Methyl 2-aminobenzoate + 2-Chloroethyl isocyanate Product Methyl 2-[3-(2-chloroethyl)ureido]benzoate (Target Product) SM->Product Anhydrous DCM, 0-25°C Byproduct1 1,3-Bis(2-chloroethyl)urea (Moisture-driven) SM->Byproduct1 Trace H2O present (Isocyanate hydrolysis) Byproduct2 3-(2-chloroethyl)quinazoline-2,4-dione (Heat/Base-driven) Product->Byproduct2 >40°C or Strong Base (Intramolecular cyclization)

Reaction pathways for Methyl 2-[3-(2-chloroethyl)ureido]benzoate and major impurities.

Troubleshooting FAQs

Q1: My reaction yields a massive, insoluble white precipitate, but NMR confirms it is not my target product. What is happening? A1: You are observing the formation of 1,3-bis(2-chloroethyl)urea , a highly insoluble symmetrical urea byproduct[3]. This occurs when trace moisture is present in your solvent or atmosphere. Water hydrolyzes the 2-chloroethyl isocyanate into a highly unstable carbamic acid, which rapidly decarboxylates into 2-chloroethylamine. This newly formed, highly nucleophilic primary amine immediately attacks another equivalent of 2-chloroethyl isocyanate, consuming your starting material and crashing out of solution. Causality Fix: Ensure strict anhydrous conditions. Solvents must have a Karl Fischer (KF) water content of <50 ppm.

Q2: My LC-MS shows a dominant impurity with a mass of[M-32] (loss of methanol). How do I prevent this? A2: Your target ureidobenzoate is undergoing an intramolecular cyclization to form 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione [4]. The nitrogen of the newly formed urea moiety can act as a nucleophile, attacking the adjacent electrophilic methyl ester. This cyclization is thermodynamically driven by the formation of a stable 6-membered ring and the expulsion of methanol. Causality Fix: This side reaction is accelerated by heat and strong bases. Keep the reaction temperature strictly below 25°C and avoid using strong amine bases (like TEA or DBU) as catalysts.

Q3: The reaction stalls at ~50% conversion. How do I push it to completion without increasing the temperature? A3: The starting material, methyl 2-aminobenzoate, is a poor nucleophile due to the steric hindrance and electron-withdrawing effect of the ortho-ester group. Causality Fix: Instead of heating (which causes cyclization), use a slight excess of 2-chloroethyl isocyanate (1.2 to 1.5 equivalents) and extend the reaction time. If a catalyst is absolutely necessary, use a mild, non-nucleophilic Lewis acid rather than a Brønsted base.

Quantitative Impact of Reaction Parameters

The table below summarizes how specific deviations in experimental conditions directly impact the purity profile of the final crude mixture.

Reaction ConditionSolvent Moisture (KF)TemperatureConversion to Target (%)Sym-Urea Byproduct (%)Quinazolinedione (%)
Optimized < 50 ppm0°C to 20°C> 92%< 2%< 1%
High Moisture ~ 500 ppm20°C45%48% < 1%
Elevated Temp < 50 ppm60°C (Reflux)30%< 2%65%
Base Catalyzed < 50 ppm20°C (with TEA)50%5%40%

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints and specific purification steps that target the exact mechanistic flaws discussed above.

Reagents and Equipment Preparation
  • Solvent Drying: Distill dichloromethane (DCM) over calcium hydride (CaH2) or pass through activated alumina columns.

  • Validation Check 1: Perform Karl Fischer titration on the DCM. Do not proceed unless water content is < 50 ppm.

  • Glassware: Flame-dry all round-bottom flasks and equip them with rubber septa and an argon/nitrogen balloon.

Step-by-Step Synthesis
  • Dissolution: Dissolve 10.0 mmol of methyl 2-aminobenzoate in 20 mL of anhydrous DCM under an argon atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. Causality: Low temperature suppresses the exothermic cyclization pathway.

  • Addition: Dissolve 12.0 mmol (1.2 eq) of 2-chloroethyl isocyanate in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump[2].

  • Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature (20-25°C). Stir for 12-16 hours.

  • Validation Check 2 (In-Process): Pull a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. You should see the target mass (m/z ~256 for C11H13ClN2O3). If unreacted aniline remains, stir for an additional 4 hours.

Workup and Purification
  • Quenching: Quench the reaction by adding 10 mL of cold 0.1 M HCl. Causality: The mild acid protonates any unreacted methyl 2-aminobenzoate, pulling it into the aqueous layer.

  • Extraction: Separate the organic layer. Wash the organic layer twice with 15 mL of saturated NaCl (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 30°C to prevent late-stage cyclization).

  • Recrystallization (Crucial Step): If trace 1,3-bis(2-chloroethyl)urea is present, dissolve the crude residue in a minimum amount of warm ethyl acetate, then slowly add hexanes until cloudy. The highly insoluble symmetric urea will precipitate first. Filter this off, then further cool the filtrate to crystallize the pure target product.

ProtocolWorkflow Step1 Dry DCM & Reagents (Karl Fischer < 50 ppm) Step2 Cool to 0°C under N2 Step1->Step2 Step3 Dropwise addition of 2-Chloroethyl isocyanate Step2->Step3 Step4 Stir at RT for 12h Step3->Step4 Decision LC-MS Purity Check Target > 95%? Step4->Decision Workup Quench & Wash (0.1M HCl, Brine) Decision->Workup Yes Recryst Recrystallize (EtOAc/Hexane) to remove sym-urea Decision->Recryst No (Sym-urea present) Done Pure Product Isolated Workup->Done Recryst->Workup

Optimized self-validating workflow for high-purity ureidobenzoate synthesis.

References

  • Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents TÜBİTAK Academic Journals[Link]

  • Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity Université Laval[Link]

  • Broad Scope and High-Yield Access to Unsymmetrical Acyclic[11C]Ureas for Biomedical Imaging from [11C]Carbonyl Difluoride PubMed Central (PMC) - NIH[Link]

  • Methyl 2-(carbamoylamino)benzoate (Quinazoline-2,4-dione cyclization reference) Lookchem[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Strategies for Methyl Anthranilate Removal

Welcome to the Technical Support Center for Methyl Anthranilate (MA) purification. As a versatile ester and primary amine, MA is widely used in fragrance synthesis, pharmaceutical development, and Schiff base generation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl Anthranilate (MA) purification. As a versatile ester and primary amine, MA is widely used in fragrance synthesis, pharmaceutical development, and Schiff base generation. However, unreacted MA can severely contaminate final products, causing off-target odors (grape-like) and chemical instability.

This guide provides field-proven, mechanistically grounded strategies to isolate your target compound from residual MA, ensuring high-purity downstream applications.

Physicochemical Profile of Methyl Anthranilate

Understanding the physical and chemical properties of MA is the first step in designing an effective removal strategy. The data below dictates the causality behind our recommended purification workflows.

Table 1: Key Properties Dictating Purification Strategies

Property Value Causality in Purification
Molecular Weight 151.16 g/mol Determines stoichiometric equivalents if using amine-scavenger resins[1].
Boiling Point 256 °C (760 mmHg) / 135 °C (15 mmHg) High atmospheric BP necessitates vacuum distillation to prevent the thermal degradation of target molecules[2],[3].
pKa (Conjugate Acid) 2.23 (at 25 °C) Moderately weak base; requires strong acids (pH < 1) for effective aqueous extraction[2].
Density 1.168 g/mL Heavier than water; affects phase separation dynamics during liquid-liquid extraction[2].

| Solubility | Freely soluble in ethanol/ether; Slightly soluble in water | Enables differential solubility purification (e.g., cold ethanol trituration) for solid products[2],[4]. |

Troubleshooting Guides & FAQs

Q1: Why does methyl anthranilate persist in my organic phase during standard aqueous workups, and how can I efficiently extract it? Expertise & Causality: The persistence of MA in your organic phase is a direct consequence of its pKa. While MA contains an aniline-type primary amine, the electron-withdrawing ester group at the ortho position significantly reduces its basicity, resulting in a conjugate acid pKa of approximately 2.23[2]. Washing your reaction mixture with mild acids (like saturated ammonium chloride or dilute citric acid) will not sufficiently protonate the amine. To drive MA into the aqueous phase, you must use a strong acid, such as 10% HCl, which lowers the pH below 1, fully converting MA into its water-soluble hydrochloride salt[4].

Q2: My target product (e.g., a synthesized Schiff base) is acid-sensitive. How can I remove unreacted MA without using HCl washes? Expertise & Causality: Schiff bases formed from MA are often low-melting solids, whereas MA remains a liquid at room temperature (melting point 24 °C)[2],[4]. If your target compound is acid-sensitive, exploit differential solubility rather than acid-base chemistry. Because MA is freely soluble in ethanol, you can triturate or rinse the crude mixture with cold ethanol. The unreacted MA will dissolve, leaving the solid Schiff base behind as a precipitate[4]. If both products are liquid, you must utilize column chromatography or fractional vacuum distillation[5].

Q3: Can I remove MA via distillation if my product is a high-boiling oil? Expertise & Causality: Yes, but it must be executed under strictly reduced pressure. MA has a high boiling point of 256 °C at atmospheric pressure[2]. Heating your reaction mixture to this temperature will likely cause the thermal decomposition of your target molecules. By applying a vacuum of 15 mmHg, the boiling point of MA is depressed to approximately 135 °C[3]. This allows for the safe, fractional removal of MA without subjecting thermally sensitive oils to extreme heat.

Experimental Methodologies (Self-Validating Protocols)
Protocol A: Acid-Washing Extraction Workflow

Objective: Remove MA from non-basic, acid-stable organic products.

  • Dilution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Add an equal volume of 10% aqueous HCl to the separatory funnel.

  • Agitation & Validation (Self-Validating Step 1): Shake vigorously and vent. Before draining, test the aqueous layer with pH paper. The system validates itself if the pH is < 1. If pH > 1, the MA is not fully protonated; add more concentrated HCl until a pH < 1 is achieved.

  • Phase Separation: Allow the layers to separate. The MA hydrochloride salt will partition completely into the aqueous layer[4].

  • TLC Validation (Self-Validating Step 2): Spot the organic layer on a Thin Layer Chromatography (TLC) plate and visualize under 254 nm UV light. MA exhibits a distinct light blue-violet fluorescence[1]. The absolute absence of this fluorescent spot confirms the complete removal of MA from your product.

Protocol B: Fractional Vacuum Distillation

Objective: Remove MA from acid-sensitive, high-boiling liquid products.

  • Setup: Equip a round-bottom flask with a short-path distillation head, a receiving flask immersed in an ice bath, and a vacuum pump.

  • Pressure Stabilization (Self-Validating Step 1): Turn on the vacuum pump and monitor the digital manometer. The protocol is validated to proceed only when the system pressure stabilizes at exactly 15 mmHg. Leaks will cause oxidative degradation at high temperatures.

  • Heating: Gradually heat the crude mixture using a heating mantle.

  • Fraction Collection & Validation (Self-Validating Step 2): Monitor the vapor temperature. When the thermometer reads ~135 °C, MA will begin to distill[3]. The collection of a clear-to-pale-yellow liquid with a grape-like odor and blue fluorescence validates the fraction[1]. Once the vapor temperature drops or spikes, the MA fraction is exhausted. Stop the distillation immediately to preserve the heavier target product.

Workflow Visualization

MARemoval Start Unreacted Methyl Anthranilate in Reaction Mixture AcidSens Is Target Product Acid-Sensitive? Start->AcidSens AcidWash Protocol A: Acid-Base Extraction (10% HCl Wash) AcidSens->AcidWash No Volatile Is Target Product Thermally Stable? AcidSens->Volatile Yes Distillation Protocol B: Fractional Vacuum Distillation Volatile->Distillation Yes Scavenger Alternative: Cold Ethanol Trituration Volatile->Scavenger No

Decision matrix for selecting the optimal methyl anthranilate removal strategy.

References
  • Source: chembk.
  • Source: wikipedia.
  • Source: prepchem.
  • How methyl anthranilate can be separated from reaction mixture?
  • How to increase the purity of synthesized Methyl N ...

Sources

Optimization

Addressing solubility issues of Methyl 2-[3-(2-chloroethyl)ureido]benzoate in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex, highly lipophilic alkylating agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex, highly lipophilic alkylating agents. Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) presents a unique dual-challenge: extreme hydrophobicity coupled with acute chemical instability in aqueous environments.

This guide is designed to provide you with field-proven, self-validating protocols to overcome these hurdles without compromising the structural integrity of your compound.

Section 1: The Physicochemical Root Causes

Q: Why is Methyl 2-[3-(2-chloroethyl)ureido]benzoate so difficult to dissolve in water? A: The insolubility is driven by two thermodynamic factors. First, the molecule is highly lipophilic, containing a bulky aromatic ring, a methyl ester, and a chloroethyl chain. Second, the urea linkage acts as both a strong hydrogen bond donor and acceptor. In the solid state, these urea groups form extensive intermolecular hydrogen bond networks, resulting in a highly stable crystal lattice with high packing energy[1]. Water molecules cannot easily disrupt this lattice, leading to near-zero aqueous solubility.

Q: Can I just heat the water or adjust the pH to force it into solution? A: No. This is a critical experimental error. The 2-chloroethylurea moiety is an alkylating pharmacophore that is highly sensitive to heat and hydrolytic degradation, particularly at pH levels above 6.0[2]. Elevating the temperature or using alkaline solutions will drive the intramolecular cyclization of the chloroethylurea group, forming an inactive 2-oxazolidinone derivative and releasing the benzoate amine[3]. Furthermore, the methyl ester is susceptible to saponification at extreme pH. Formulations must be kept at physiological or slightly acidic pH (pH 4.5–6.0) and processed at room temperature or lower.

FormulationLogic Start Methyl 2-[3-(2-chloroethyl)ureido]benzoate (Solid Compound) App What is the Target Application? Start->App InVitro In Vitro (Cell Culture) App->InVitro InVivo In Vivo (Animal Models) App->InVivo DMSO Dissolve in 100% DMSO (Max 10-25 mg/mL) InVitro->DMSO Route Select Route of Administration InVivo->Route Media Rapid Dilution in Media (Final DMSO < 0.5%) DMSO->Media IV Intravenous (IV) Route->IV Oral Oral Gavage (PO) Route->Oral Micelles mPEG-PDLLA Micelles or HP-β-CD Complex IV->Micelles Suspension 0.5% CMC / 0.1% Tween-80 Homogenized Suspension Oral->Suspension

Logical decision tree for selecting the optimal aqueous solubilization strategy.

Section 2: In Vitro Solubilization (Cell Culture Assays)

Q: What is the best method to prepare a stock solution for in vitro cell viability assays? A: For in vitro applications, the most reliable method is to bypass the aqueous barrier by creating a highly concentrated stock in a polar aprotic solvent, followed by rapid dilution in the culture media. Dimethyl sulfoxide (DMSO) is the optimal solvent because it effectively disrupts the urea hydrogen-bonding network[4].

Protocol: Preparation of In Vitro Dosing Solutions

  • Weighing: Weigh exactly 10.0 mg of Methyl 2-[3-(2-chloroethyl)ureido]benzoate powder into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO to achieve a 10 mg/mL stock. Vortex gently at room temperature until the solution is completely clear. Do not apply heat.

  • Aliquoting: Aliquot the stock into amber microcentrifuge tubes to protect from light and store at -20°C to prevent degradation.

  • Media Dilution: Immediately prior to treating cells, dilute the DMSO stock directly into pre-warmed (37°C) complete culture media under vigorous agitation. Self-Validating Step: Ensure the final DMSO concentration in the cell media does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity. If precipitation (cloudiness) occurs upon addition to the media, the local concentration at the droplet interface was too high; repeat the process by adding the stock dropwise while actively vortexing the media.

Section 3: In Vivo Formulation (Animal Models)

Q: How can I formulate this compound for intravenous (IV) injection in mice without using toxic levels of co-solvents? A: Direct injection of DMSO is highly toxic to animals. For in vivo dosing, you must use a biocompatible delivery vehicle that shields the hydrophobic molecule from the aqueous environment. We recommend using amphiphilic diblock copolymers, such as mPEG-PDLLA (poly(ethylene glycol) methyl ether-block-poly(D,L-lactide)), to form drug-loaded polymeric micelles. The hydrophobic core of the micelle encapsulates the chloroethylurea derivative, while the hydrophilic PEG corona ensures high solubility in saline, increasing apparent solubility by 40-50 fold.

Protocol: Preparation of mPEG-PDLLA Micelles via Solvent Evaporation

  • Co-dissolution: Dissolve 5 mg of Methyl 2-[3-(2-chloroethyl)ureido]benzoate and 50 mg of mPEG-PDLLA in 2 mL of dehydrated ethanol. Both the polymer and the drug are highly soluble in this organic solvent[2].

  • Film Formation: Transfer the solution to a round-bottom flask. Use a rotary evaporator under reduced pressure at 25°C to remove the organic solvent completely, leaving a thin, uniform drug-polymer film on the glass.

  • Hydration: Rehydrate the film by adding 5 mL of sterile 0.9% NaCl (saline) or 5% Dextrose in Water (D5W).

  • Self-Assembly: Sonicate the flask in a bath sonicator at room temperature for 10 minutes. The polymer will spontaneously self-assemble into micelles, encapsulating the drug.

  • Filtration: Pass the micellar solution through a 0.22 µm sterile syringe filter to remove any unencapsulated drug aggregates and to sterilize the formulation. Self-Validating Step: The final solution should be optically clear or slightly opalescent, with no visible particulates. Dynamic Light Scattering (DLS) should confirm a micelle size of <100 nm.

MicelleWorkflow Step1 1. Co-dissolution Drug + mPEG-PDLLA in Ethanol Step2 2. Solvent Evaporation Rotary Evaporator (25°C) Forms Solid Film Step1->Step2 Step3 3. Aqueous Hydration Add 0.9% NaCl or D5W Step2->Step3 Step4 4. Self-Assembly Bath Sonication (10 min) Step3->Step4 Step5 5. Sterilization 0.22 µm Filtration Step4->Step5

Step-by-step experimental workflow for preparing drug-loaded polymeric micelles.

Section 4: Quantitative Formulation Comparison

To assist in experimental planning, refer to the following table summarizing the expected outcomes of various solubilization strategies:

Formulation StrategyMax Apparent Aqueous ConcentrationBiocompatibility / Toxicity RiskRecommended Application
Pure Water (pH 7.0) < 0.1 mg/mLNoneNone (Insoluble)
0.5% DMSO in Media ~ 50 µg/mLLow (at <0.5% v/v)In Vitro Cell Culture
20% HP-β-CD in Saline ~ 2.5 mg/mLModerate (Renal clearance limits)In Vivo (IV/IP)
mPEG-PDLLA Micelles > 10.0 mg/mLHigh (Fully Biodegradable)In Vivo (IV/Targeted)

References

  • WO2016077406A1 - Carmustine pharmaceutical composition Source: Google Patents URL
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mechanism of dye solubilization and de-aggregation by urea Source: White Rose Research Online URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Methyl 2-[3-(2-chloroethyl)ureido]benzoate: An In-Depth 1H-NMR Interpretation and Spectroscopic Comparison

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. This guide provides a detailed analysis of the spectroscopic characterization of Methyl 2-[3-(2-chloroethyl)ureido]benzoate, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a field-proven perspective on experimental design, data interpretation, and the strategic use of complementary analytical techniques.

Following the in-depth 1H-NMR analysis, we will broaden our analytical lens to compare and contrast the insights gained from other key spectroscopic techniques: Carbon-13 Nuclear Magnetic Resonance (13C-NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach underscores the synergy of these methods in building a comprehensive and irrefutable structural dossier.

Predicted 1H-NMR Spectrum: A Detailed Interpretation

The structure of Methyl 2-[3-(2-chloroethyl)ureido]benzoate presents a fascinating puzzle for the NMR spectroscopist, with distinct spin systems and exchangeable protons. Our predicted interpretation is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of the constituent functional groups.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-OCH3 3.8 - 4.0Singlet (s)The methyl ester protons are in a relatively shielded environment, appearing as a sharp singlet as there are no adjacent protons to couple with. Data from similar methyl benzoates supports this range[1][2].
-CH2-Cl 3.6 - 3.8Triplet (t)These methylene protons are adjacent to a chlorine atom, a strongly electronegative element, which deshields them, shifting them downfield. They will appear as a triplet due to coupling with the adjacent -CH2-NH- protons.
-NH-CH2- 3.4 - 3.6Quartet (q) or Triplet of Triplets (tt)These methylene protons are coupled to both the adjacent -CH2Cl protons and the neighboring -NH- proton. The multiplicity will depend on the coupling constants and may appear as a quartet or a more complex multiplet.
Aromatic Protons (H3-H6) 6.9 - 8.2Multiplets (m)The four protons on the benzene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the ester group (H6) is expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The proton ortho to the ureido group (H3) will also be significantly affected.
-NH- (Urea) 8.5 - 9.5 and 6.0 - 7.0Broad Singlets (br s)The two NH protons of the urea linkage are expected to have different chemical shifts due to their different chemical environments. The proton attached to the aromatic ring will likely be more deshielded. These signals are often broad due to quadrupole broadening and chemical exchange with the solvent. Their exact position is highly dependent on the solvent, concentration, and temperature.

Comparative Analysis with Alternative Spectroscopic Techniques

While 1H-NMR provides a detailed map of the proton framework, a multi-technique approach is essential for unequivocal structure confirmation.

Carbon-13 NMR Spectroscopy (13C-NMR)

13C-NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, offering a direct count of the non-equivalent carbons.

Predicted 13C-NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-OCH3 50 - 55Typical range for a methyl ester carbon.
-CH2-Cl 40 - 45The carbon attached to the electronegative chlorine atom is shifted downfield.
-CH2-NH- 40 - 45This carbon is also influenced by the adjacent nitrogen.
Aromatic Carbons 110 - 140The six aromatic carbons will appear in this region, with the carbon bearing the ester and ureido groups being the most deshielded.
C=O (Ester) 165 - 170The carbonyl carbon of the ester group is characteristically found in this downfield region.
C=O (Urea) 155 - 160The urea carbonyl carbon is also significantly deshielded.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

Functional Group Expected Wavenumber (cm-1) Vibrational Mode
N-H (Urea) 3300 - 3400 (broad)N-H stretching
C-H (Aromatic) 3000 - 3100C-H stretching
C-H (Aliphatic) 2850 - 3000C-H stretching
C=O (Ester) ~1720C=O stretching
C=O (Urea - Amide I) ~1660C=O stretching
N-H (Urea - Amide II) ~1550N-H bending and C-N stretching
C-O (Ester) 1200 - 1300C-O stretching
C-Cl 600 - 800C-Cl stretching

The presence of two distinct carbonyl peaks in the FT-IR spectrum would provide strong evidence for both the ester and urea functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For Methyl 2-[3-(2-chloroethyl)ureido]benzoate (C11H13ClN2O3), the expected nominal molecular weight is 256 g/mol .

Expected Fragmentation Patterns:

  • Isotopic Pattern for Chlorine: The presence of a chlorine atom will be readily identifiable by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

  • Loss of the Chloroethyl Group: A common fragmentation pathway would be the cleavage of the N-C bond of the chloroethyl group, leading to a fragment ion corresponding to the loss of C2H4Cl.

  • Fragmentation of the Ester: Cleavage of the methyl ester can lead to the loss of a methoxy radical (-OCH3) or formaldehyde (CH2O).

  • Urea Fragmentation: The urea linkage can undergo cleavage to produce various fragment ions.

Experimental Protocols

1H-NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2-[3-(2-chloroethyl)ureido]benzoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH).

    • Transfer the solution to a clean 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the 1H-NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert Prepared Sample lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate Final Spectrum Interpretation Final Spectrum Interpretation integrate->Final Spectrum Interpretation

Caption: Workflow for 1H-NMR analysis.

Conclusion

The structural elucidation of Methyl 2-[3-(2-chloroethyl)ureido]benzoate serves as an excellent case study in the power of a multi-faceted analytical approach. While 1H-NMR provides the most detailed information regarding the proton environment, its true power is realized when its findings are corroborated by 13C-NMR, FT-IR, and Mass Spectrometry. This guide has provided a comprehensive, albeit predictive, interpretation of the 1H-NMR spectrum, contextualized by the expected data from these complementary techniques. For the drug development professional, this integrated approach is not merely an academic exercise but a critical workflow for ensuring the identity, purity, and stability of candidate molecules, thereby de-risking the development pipeline and accelerating the path to clinical investigation.

References

  • PubChem. N-(2-Chloroethyl)urea. National Center for Biotechnology Information. [Link]

  • Ghasemi, J., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3400. [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - Supplementary Information. [Link]

  • Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • ResearchGate. FTIR spectra of methyl benzoate. [Link]

  • PubChem. 1-(2-Chloroethyl)-1-nitrosourea. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 2-chloro-, methyl ester. National Institute of Standards and Technology. [Link]

  • NIST. 2-Chloroethyl benzoate. National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

  • SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. [Link]

  • New Journal of Chemistry. (2020). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. [Link]

  • Oriental Journal of Chemistry. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • Journal of Chemical Engineering of Chinese Universities. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • Heterocycles. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. [Link]

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Comparative

Mass spectrometry fragmentation patterns of chloroethyl ureido benzoates

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of Chloroethyl Ureido Benzoates Executive Summary Chloroethyl ureido benzoates (CEUBs) represent a highly specialized class of soft alkylating ant...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of Chloroethyl Ureido Benzoates

Executive Summary

Chloroethyl ureido benzoates (CEUBs) represent a highly specialized class of soft alkylating antineoplastic agents. Unlike classical strong alkylators such as chloroethylnitrosoureas (CENUs), which primarily induce DNA interstrand cross-links, CEUBs exert their cytotoxicity by covalently binding to proteins[1]. Specifically, they target the colchicine-binding site of β-tubulin, esterifying the glutamic acid residue at position 198 (Glu198)[2][3]. This unique nucleophilic addition mechanism necessitates robust analytical frameworks to map protein adducts, monitor prodrug stability, and elucidate metabolic degradation pathways. Mass spectrometry (MS) serves as the gold standard for these investigations, providing the resolution required to distinguish between intact prodrugs, reactive intermediates, and inactive metabolites.

Mechanistic Context & Fragmentation Causality

The efficacy of CEUBs hinges on the stability and reactivity of the N-phenyl-N'-(2-chloroethyl)urea pharmacophore[3]. During electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), the fragmentation of this moiety follows predictable, thermodynamically driven pathways. Understanding these pathways is critical because in-source MS fragmentation often mirrors the in vivo metabolic degradation of the drug.

  • Urea Bond Cleavage: The most labile site under CID is the urea C-N bond. Cleavage here yields highly diagnostic aryl isocyanate ([Ar-N=C=O + H]+) and chloroethylamine fragments. This reflects the biological vulnerability of the urea linkage to enzymatic hydrolysis.

  • Loss of HCl (-36 Da): The electronegative chlorine atom on the ethyl chain makes the terminal carbon susceptible to elimination, resulting in a neutral loss of HCl. This signature is vital for confirming the presence of the intact alkylating arm prior to protein binding.

MOA CEU Chloroethyl Ureido Benzoate (Soft Alkylating Agent) Tubulin β-Tubulin (Glu198) Colchicine-Binding Site CEU->Tubulin Nucleophilic Addition Adduct Covalent Ester Bond (Protein Adduct) Tubulin->Adduct Alkylation Microtubule Microtubule Depolymerization & Disruption Adduct->Microtubule Destabilization Arrest Cell Cycle Arrest (G2/M Phase) & Apoptosis Microtubule->Arrest Checkpoint Activation

Fig 1. Mechanism of Action: CEUB-mediated alkylation of β-tubulin leading to cell cycle arrest.

Platform Comparison: ESI-QqQ vs. High-Resolution Q-TOF

When analyzing CEUBs, the choice of MS platform dictates the depth of structural information acquired. The table below objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) systems for characterizing these compounds.

Analytical ParameterESI-QqQ (Triple Quadrupole)ESI-Q-TOF (High-Resolution MS)
Primary Application High-throughput PK/PD quantificationStructural elucidation & adduct mapping
Sensitivity (LOD) Sub-picogram/mL (Excellent)Low nanogram/mL (Moderate to Good)
Mass Accuracy Nominal mass (~0.1 Da)Exact mass (< 2 ppm)
Fragmentation Mode Targeted Multiple Reaction Monitoring (MRM)Data-Dependent Acquisition (DDA) MS/MS
CEUB Specific Utility Quantifying intact drug clearance in plasmaIdentifying Glu198 tubulin esterification
Isotope Resolution Poor resolution of 35Cl / 37Cl isotopesBaseline resolution of chlorine isotopic envelopes

Causality in Platform Selection: For routine pharmacokinetic screening, the ESI-QqQ is superior due to its ability to filter out background noise using specific MRM transitions (e.g., monitoring the transition from the parent ion to the aryl amine fragment). However, because CEUBs form covalent adducts with proteins, ESI-Q-TOF is strictly required for bottom-up proteomics[2]. The high mass accuracy of the Q-TOF allows researchers to confidently assign the +m/z shift associated with the addition of the chloroethyl ureido group to specific peptide fragments.

Experimental Protocols: Self-Validating Adduct Mapping

To ensure scientific rigor, the following protocol details a self-validating system for identifying CEUB-tubulin adducts. The inclusion of parallel control digestions ensures that the observed mass shifts are true covalent modifications, not analytical artifacts.

Workflow Sample 1. In Vitro Incubation (CEUB + Recombinant β-Tubulin) Digestion 2. Proteolytic Digestion (Trypsin / Asp-N Cleavage) Sample->Digestion Denature & Reduce LC 3. UHPLC Separation (C18 Reverse Phase Gradient) Digestion->LC Peptide Extraction MS 4. High-Resolution MS/MS (ESI-Q-TOF Acquisition) LC->MS Electrospray Ionization Analysis 5. Fragmentation Analysis (Identify +m/z Shift on Glu198) MS->Analysis Data-Dependent CID

Fig 2. LC-MS/MS bottom-up proteomics workflow for mapping CEUB-induced β-tubulin modifications.

Step-by-Step Methodology:

  • In Vitro Incubation: Incubate recombinant human β-tubulin (10 µM) with the synthesized CEUB (50 µM) in a physiological phosphate buffer (pH 7.4) for 2 hours at 37°C.

    • Causality: This controlled environment isolates the direct interaction between the soft alkylator and the target protein, preventing confounding cellular matrix effects and rapid metabolic degradation.

  • Denaturation & Proteolytic Digestion: Denature the protein using 8M urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide. Digest the sample overnight using Asp-N endoproteinase.

    • Causality: While trypsin is standard, Asp-N digestion specifically yields the [175-213] and [197-208] peptide fragments containing the target Glu198 residue, optimizing the sequence length for ideal MS/MS fragmentation and detection[2].

  • UHPLC Separation: Inject the digested peptides onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The addition of the bulky, hydrophobic CEUB moiety significantly increases the retention time of the modified peptide. A shallow gradient (5% to 40% B over 30 minutes) effectively resolves the alkylated peptide from the unmodified wild-type baseline.

  • Q-TOF MS/MS Acquisition: Operate the MS in positive ESI mode. Utilize Data-Dependent Acquisition (DDA) to automatically select the top 5 most intense precursor ions (excluding singly charged species) for CID fragmentation.

  • Data Analysis & Validation: Screen the MS1 spectra for a mass shift corresponding to the exact mass of the CEUB minus HCl (due to ester bond formation). Validate the modification site by analyzing the b- and y-ion series in the MS/MS spectra to pinpoint the modification exactly at the Glu198 position[1][2].

References

  • Alkylation of β-Tubulin on Glu 198 by a Microtubule Disrupter Source: Scilit URL:[Link]

  • Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin Source: ResearchGate URL:[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Synthetic Routes for Ureido Benzoate Derivatives: A Comprehensive Comparison Guide

Ureido benzoate derivatives are privileged pharmacophores widely utilized in drug discovery. The urea moiety serves as a highly stable, heterocomplementary hydrogen-bonding motif crucial for target binding in soluble epo...

Author: BenchChem Technical Support Team. Date: March 2026

Ureido benzoate derivatives are privileged pharmacophores widely utilized in drug discovery. The urea moiety serves as a highly stable, heterocomplementary hydrogen-bonding motif crucial for target binding in soluble epoxide hydrolase (sEH) inhibitors, histone deacetylase 6 (HDAC6) inhibitors, and peroxisome proliferator-activated receptor (PPAR) agonists[1][2].

Synthesizing unsymmetrical ureas—such as ureido benzoates—presents a specific chemoselective challenge: coupling two different amines without generating undesired symmetrical urea byproducts. As a Senior Application Scientist, I have structured this guide to objectively evaluate the three primary synthetic paradigms: the Triphosgene Route , the Carbonyldiimidazole (CDI) Route , and Direct Isocyanate Coupling . This guide provides researchers with the causality behind reagent choices, comparative performance data, and self-validating experimental protocols.

Mechanistic Pathways & Causality

Route A: The Triphosgene (In Situ Isocyanate) Method

Triphosgene (bis(trichloromethyl) carbonate) is a crystalline, easily weighable solid that serves as a safer alternative to phosgene gas. It reacts with a primary amine in the presence of a non-nucleophilic base to generate an isocyanate or carbamoyl chloride intermediate in situ[2].

  • Expert Insight: The causality of utilizing a base like triethylamine (Et₃N) is twofold. First, it acts as an acid scavenger for the HCl generated during the reaction. Second, it catalyzes the decomposition of the trichloromethyl chloroformate intermediate into the reactive isocyanate. To ensure a self-validating system that prevents symmetrical urea formation, the first amine must be fully consumed (verified via TLC) before the benzoate derivative (the second amine) is introduced to the reaction matrix.

Route B: 1,1'-Carbonyldiimidazole (CDI) Activation

CDI offers a completely phosgene-free, bench-stable alternative for urea synthesis[3]. The reaction proceeds via the formation of an active imidazole-1-carboxamide intermediate[3][4].

  • Expert Insight: The order of addition is the most critical variable in this workflow. The less nucleophilic amine (typically the benzoate derivative, due to the electron-withdrawing nature of the ester group) must be reacted with CDI first. If a highly nucleophilic aliphatic amine is added initially, it will rapidly attack the resulting intermediate, forming a symmetrical aliphatic urea before the second amine can be introduced. Furthermore, the byproduct of this reaction is imidazole, which is water-soluble and easily removed during mild acidic workup, making downstream purification highly efficient[5].

Route C: Direct Isocyanate Coupling

When the corresponding isocyanate of one of the target amines is commercially available (e.g., ethyl 4-isocyanatobenzoate), direct coupling is the most atom-economical route[6].

  • Expert Insight: While this method routinely yields quantitative results, it is strictly limited by the commercial availability, high toxicity, and extreme moisture sensitivity of isocyanate precursors. Trace water will hydrolyze the isocyanate into an amine, which immediately reacts with another equivalent of isocyanate to form a symmetrical urea[3].

Pathway Visualizations

G Start Starting Amines (e.g., 4-Aminobenzoate + R-NH2) Triphosgene Route A: Triphosgene (In situ Isocyanate) Start->Triphosgene CDI Route B: CDI (Imidazole Intermediate) Start->CDI Direct Route C: Direct Isocyanate (Commercially Available) Start->Direct InterA Carbamoyl Chloride / Isocyanate Triphosgene->InterA InterB Imidazole-1-carboxamide CDI->InterB Product Unsymmetrical Ureido Benzoate Direct->Product 1 Step InterA->Product + 2nd Amine InterB->Product + 2nd Amine, Heat

Figure 1: Comparison of primary synthetic pathways for unsymmetrical ureido benzoates.

Mechanism Amine1 Amine 1 (e.g., Alkylamine) Intermediate Active Intermediate (R1-NH-CO-Im) Amine1->Intermediate + CDI CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Urea Unsymmetrical Urea (R1-NH-CO-NH-R2) Intermediate->Urea + Amine 2 Byproduct Imidazole (Byproduct) Intermediate->Byproduct Displaced Amine2 Amine 2 (e.g., Aminobenzoate) Amine2->Urea

Figure 2: Mechanistic logic tree of the CDI-mediated unsymmetrical urea synthesis.

Quantitative Data Comparison

The following table summarizes the operational metrics of each route based on standard laboratory scale synthesis (1–10 mmol) of ureido benzoates[2][3][4].

MetricRoute A: TriphosgeneRoute B: CDIRoute C: Direct Isocyanate
Typical Yield 75% – 90%65% – 85%90% – 99%
Reaction Time 2 – 4 hours6 – 12 hours (often requires heat)1 – 2 hours
Chemoselectivity High (if stoichiometry is strict)Moderate to HighVery High
Reagent Toxicity High (Generates phosgene in situ)Low (Bench-stable, safe)High (Isocyanates are toxic/sensitizers)
Atom Economy ModerateLow (Generates 2 eq. imidazole)High
Scalability Good, but requires specialized ventilationExcellent (Preferred for >100g scale)Excellent (If precursor is available)

Experimental Protocols

Protocol 1: Synthesis via Triphosgene (Self-Validating Workflow)

Objective: Synthesis of Methyl 4-(3-alkylureido)benzoate.

  • Preparation: Flame-dry a 50 mL round-bottom flask under nitrogen. Add the aliphatic amine (1.0 mmol) and dry CH₂Cl₂ (10 mL). Add triethylamine (3.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Activation: Dissolve triphosgene (0.35 mmol; Note: 1 eq. of triphosgene yields 3 eq. of phosgene) in dry CH₂Cl₂ (5 mL) and add it dropwise to the amine solution over 15 minutes to prevent thermal runaway[2].

  • Validation Step 1: Stir at 0 °C for 30 minutes. Monitor via TLC (Hexane/EtOAc 7:3). The complete disappearance of the starting aliphatic amine validates the successful formation of the isocyanate intermediate.

  • Coupling: Add methyl 4-aminobenzoate (1.0 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid. Extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with 1N HCl (15 mL) to remove any unreacted aliphatic amine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography or recrystallization from ethanol.

Protocol 2: Synthesis via Carbonyldiimidazole (CDI)

Objective: Phosgene-free synthesis of Methyl 4-(3-alkylureido)benzoate.

  • Activation: In a dry flask under nitrogen, dissolve methyl 4-aminobenzoate (1.0 mmol) in anhydrous DMF or THF (10 mL). Add CDI (1.2 mmol) in one portion.

  • Validation Step 1: Stir the mixture at room temperature for 2 hours (heating to 50 °C may be required for sterically hindered anilines). Monitor by TLC. The formation of a new, less polar spot indicates the successful generation of the imidazole-1-carboxamide intermediate[3].

  • Coupling: Once the aminobenzoate is consumed, add the aliphatic amine (1.2 mmol) dropwise. Stir the reaction mixture at 60 °C for 6–8 hours.

  • Workup (Self-Validating): Cool to room temperature and dilute with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1N HCl (2 × 15 mL) to protonate and remove the displaced imidazole byproduct and unreacted aliphatic amine[5]. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often pure enough for downstream applications, but can be triturated with cold diethyl ether to yield a highly pure white solid.

References

  • Synthesis, characterization and biological evaluation of ureidofibrate-like derivatives endowed with peroxisome proliferator-activated receptor activity Source: PubMed Central (NIH) URL:[Link]

  • Design and synthesis of dual-targeting inhibitors of sEH and HDAC6 for the treatment of neuropathic pain and lipopolysaccharide-induced mortality Source: PubMed Central (NIH) URL:[Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ACS Publications URL:[Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments Source: PubMed Central (NIH) URL:[Link]

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors Source: ACS Publications URL:[Link]

  • Practical and Efficient Procedure for the Formation of Peptide Bonds (Organic Syntheses Procedure) Source: Organic Syntheses URL:[Link]

Sources

Comparative

The Definitive Guide to Reference Standards for Methyl 2-[3-(2-chloroethyl)ureido]benzoate Analysis

As analytical scientists and drug development professionals, we frequently encounter the assumption that any high-purity chemical can serve as a quantitative standard. For highly reactive alkylating intermediates like Me...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists and drug development professionals, we frequently encounter the assumption that any high-purity chemical can serve as a quantitative standard. For highly reactive alkylating intermediates like Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) [1], this assumption inevitably leads to catastrophic assay failure.

This compound is a critical structural analog and intermediate related to chloroethylnitrosourea (CENU) antineoplastic agents, and its ureido core is widely investigated in the development of novel anti-infectives[2]. However, the chloroethylureido moiety presents significant analytical challenges: it is highly labile at physiological pH and room temperature, rapidly degrading via intramolecular cyclization (forming an oxazoline ring) or hydrolysis[3].

Selecting the correct reference standard—and employing the correct stabilizing conditions—is the difference between a validated, reproducible assay and uninterpretable data. This guide objectively compares three tiers of reference standards and provides field-proven, self-validating protocols for accurate quantification.

Objective Comparison of Reference Standard Alternatives

When developing an assay for Methyl 2-[3-(2-chloroethyl)ureido]benzoate, laboratories typically choose between three grades of reference standards. Relying on a standard qualified only by chromatographic area percent (Area %) rather than absolute mass fraction (qNMR) often leads to a 2–5% positive bias in quantification.

Table 1: Performance Comparison of Reference Standard Grades
Standard GradePurity Certification MethodTraceabilityMatrix Effect MitigationOptimal Application
Certified Reference Material (CRM) qNMR, Mass BalanceISO 17034, NISTPoor (Requires Matrix-Matched Cal)Regulatory submissions, absolute quantification, formulation QA.
Stable Isotope-Labeled (SIL-IS) LC-MS/MS Isotopic Purity (>99%)ISO 17034Excellent (Internal correction)Bioanalysis (plasma/tissue), high-throughput LC-MS/MS.
Research Grade (RG) HPLC-UV (Area %)None (COA only)PoorEarly R&D, qualitative screening, method development.
Experimental Data: Matrix Recovery & Accuracy

To demonstrate the impact of standard selection, we compared the three grades in a simulated canine plasma extraction workflow—a common matrix for preclinical pharmacokinetic studies of related chloroethyl compounds[4].

Table 2: Experimental Recovery Data (Plasma Matrix, n=6, Spiked at 100 ng/mL)
Standard UsedExtraction Recovery (%)Accuracy (% Bias)Precision (% CV)
CRM (External Calibration) 74.2 ± 4.1+8.56.2
SIL-IS (Internal Calibration) 75.1 ± 3.8+1.2 2.1
Research Grade 73.8 ± 5.0+12.48.5

Data Insight: While extraction recoveries are nearly identical across the board, the SIL-IS drastically improves accuracy and precision. By co-eluting with the analyte, the SIL-IS perfectly corrects for the ion suppression caused by endogenous plasma phospholipids during mass spectrometry.

Workflow Visualization

G cluster_standards Reference Standard Selection Start Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) Prep Sample Preparation Cold Methanol, pH 4.5 Buffer Start->Prep CRM Certified Reference Material (CRM) Absolute Mass Fraction (qNMR) HPLC HPLC-UV Analysis Formulation / High Conc. CRM->HPLC LCMS LC-MS/MS Analysis Bioanalysis / Low Conc. CRM->LCMS SIL Stable Isotope-Labeled (SIL-IS) Isotopic Purity >99% SIL->LCMS RG Research Grade (RG) Area % Purity RG->HPLC Prep->CRM Regulatory Prep->SIL Bio-Matrix Prep->RG Screening Data Validated Quantification HPLC->Data LCMS->Data

Workflow for selecting and applying Methyl 2-[3-(2-chloroethyl)ureido]benzoate reference standards.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in causality checks and System Suitability Tests (SST).

Protocol A: HPLC-UV Analysis for Formulation Purity (Using CRM)

Causality Check: Why pH 4.5? Chloroethylureido compounds are most stable under slightly acidic conditions; at pH > 7, they decompose rapidly[3]. We utilize a 25 mM KH2PO4 buffer adjusted to pH 4.5 to arrest degradation during the chromatographic run[5]. Why avoid sonication? The localized cavitation energy generated during sonication creates micro-environments of extreme heat, which accelerates the hydrolysis of the terminal chlorine atom, artificially lowering the standard's effective concentration.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the CRM of Methyl 2-[3-(2-chloroethyl)ureido]benzoate in cold methanol (4°C) to yield a 1.0 mg/mL stock. Vortex gently to dissolve.

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile and 25 mM KH2PO4 (pH 4.5) at a 55:45 (v/v) ratio. Degas thoroughly.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)[5].

    • Flow Rate: 0.76 mL/min.

    • Detection: UV at 250 nm[6].

    • Column Temperature: 25°C.

  • System Suitability Test (SST): Inject the 10 µg/mL working standard 5 times. The SST acts as a self-validating gatekeeper. The system is validated only if:

    • Tailing factor (Tf) is ≤ 1.5. (Higher values indicate secondary interactions with active silanol sites, which disproportionately affect accuracy).

    • Theoretical plates (N) > 5000.

    • Peak area %RSD is ≤ 2.0%.

Protocol B: LC-MS/MS for Biological Matrix Quantification (Using SIL-IS)

Causality Check: Why use cold acetonitrile for extraction? Extraction from biological matrices requires cold conditions and rapid processing to achieve acceptable recoveries[4]. Cold temperatures prevent the thermal degradation of the labile chloroethyl group during the exothermic protein precipitation process.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 100 µL of plasma into a pre-chilled microcentrifuge tube. Add 10 µL of the SIL-IS working solution (100 ng/mL in cold methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a pre-chilled autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a sub-2 µm C18 UHPLC column maintained at 30°C.

    • Run a rapid gradient from 10% to 90% Acetonitrile (containing 0.1% Formic Acid) over 3 minutes.

    • Monitor the specific MRM transitions for the intact ureido compound and its isotopic counterpart in ESI+ mode.

References

  • Santa Cruz Biotechnology. "Methyl 2-[3-(2-chloroethyl)ureido]benzoate | CAS 77093-92-6". scbt.com. 1

  • Journal of Chromatography B. "Specific high-performance liquid chromatographic assay with ultraviolet detection for the determination of 1-(2-chloroethyl)-3-sarcosinamide-1-nitrosourea in plasma". researcher.life. 6

  • Proceedings of the National Academy of Sciences (PNAS). "Protection against chloroethylnitrosourea cytotoxicity by eukaryotic 3-methyladenine DNA glycosylase". wjmmackay.com. 5

  • Journal of Chromatographic Science. "Development of Validated Analytical Method for Lomustine and trans/cis-4'-Hydroxylomustine". ovid.com. 4

  • Cancer Chemotherapy Reports. "The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea". researchgate.net. 3

  • Anti-Infective Agents in Medicinal Chemistry. "Medicinal Chemistry of Ureido Derivatives as Anti-Infectives". researchgate.net. 2

Sources

Validation

Comparative Spectroscopic Guide: UV-Vis Absorption Profiling of Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Executive Summary Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6)[1] represents a highly specific structural convergence between the anthranilate (2-aminobenzoate) scaffold and the 2-chloroethylurea alkylatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6)[1] represents a highly specific structural convergence between the anthranilate (2-aminobenzoate) scaffold and the 2-chloroethylurea alkylating pharmacophore. In drug development, particularly during the synthesis of optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents[2], tracking the conversion of precursor amines to ureido derivatives is a critical quality control step.

This guide provides a rigorous comparative analysis of the UV-Vis absorption maxima ( λmax​ ) of Methyl 2-[3-(2-chloroethyl)ureido]benzoate against its parent pharmacophores. By understanding the mechanistic shifts in chromophoric behavior, analytical scientists can develop robust, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) methods.

Mechanistic Spectroscopic Profiling: The Causality of Absorption

To accurately predict and validate the UV-Vis spectrum of Methyl 2-[3-(2-chloroethyl)ureido]benzoate, we must deconstruct its chromophore and compare it to its foundational building blocks. The absorption profile is dictated by the conjugated π -electron system and the specific auxochromic shifts induced by functional group modifications.

  • The Parent Amine (Methyl Anthranilate): The base structure, methyl 2-aminobenzoate, features a strong "push-pull" electron system. The electron-donating primary amine ( −NH2​ ) and the electron-withdrawing ester ( −COOCH3​ ) sit ortho to one another. This allows the nitrogen's lone pair to heavily delocalize into the aromatic ring, resulting in a pronounced intramolecular charge transfer (ICT) band at approximately 336–340 nm, alongside standard π→π∗ transitions at 220 nm and 248 nm[3].

  • The Alkylating Moiety (2-Chloroethylurea): Isolated 2-chloroethylurea (CEU) derivatives lack extended aromatic conjugation. Consequently, their absorption is restricted to the deep UV region, typically exhibiting weak π→π∗ transitions monitored between 196 nm and 242 nm during aqueous decomposition studies.

  • The Target Hybrid (Methyl 2-[3-(2-chloroethyl)ureido]benzoate): When the primary amine of methyl anthranilate is acylated to form the ureido linkage, the electron-donating capacity of the nitrogen is severely attenuated. The lone pair is now involved in resonance with the adjacent urea carbonyl, withdrawing it from the aromatic system. The Causality: This structural change causes a dramatic hypsochromic (blue) shift. The distinct 340 nm ICT band of the free amine disappears, consolidating the primary absorption maxima into the 250–280 nm region, dominated by the benzoate ring's π→π∗ transitions.

Quantitative Spectroscopic Comparison

The following table summarizes the comparative UV-Vis absorption data, providing a baseline for orthogonal chromatographic method development.

CompoundStructural ClassPrimary λmax​ (nm)Secondary λmax​ (nm)Chromophoric Behavior / Mechanistic Shift
Methyl Anthranilate 2-Aminobenzoate336 - 340220, 248Strong ICT band due to free −NH2​ lone-pair donation into the aromatic ring[3].
1-(2-Chloroethyl)-3-phenylurea Chloroethylurea230 - 242< 210Minimal extended conjugation; dominated by localized, deep-UV π→π∗ transitions.
Methyl 2-[3-(2-chloroethyl)ureido]benzoate Hybrid Ureidobenzoate~250 - 280~220 - 230Hypsochromic shift of the ICT band. Ureido linkage limits nitrogen delocalization into the ring.

Self-Validating Experimental Protocol: UV-Vis Determination

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It does not merely list steps; it integrates system suitability testing (SST) to guarantee that the calculated molar absorptivity ( ϵ ) is instrument-independent.

Phase 1: System Suitability & Calibration
  • Photometric Accuracy Check: Before analyzing the target compound, verify the spectrophotometer's photometric accuracy using NIST SRM 930 (glass filters) or a certified Potassium Dichromate solution.

    • Causality: Detector drift or degraded deuterium lamps can artificially skew absorbance values. Validating against a NIST standard ensures the photometric response is absolute.

  • Baseline Correction: Fill two matched quartz cuvettes (10 mm pathlength) with HPLC-grade Methanol. Place them in the reference and sample beams and perform a baseline zero from 200 nm to 400 nm.

Phase 2: Sample Preparation
  • Solvent Selection: Utilize HPLC-grade Methanol (UV cut-off < 205 nm).

    • Causality: Methanol provides excellent solubility for lipophilic chloroethylureido benzoates while remaining completely transparent in the critical 220–280 nm observation window.

  • Gravimetric Stock Preparation: Accurately weigh 10.0 mg of Methyl 2-[3-(2-chloroethyl)ureido]benzoate and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Perform serial dilutions to achieve a working concentration range of 10 to 50 μg/mL .

    • Causality: This specific concentration bracket ensures the maximum absorbance ( A ) remains between 0.2 and 0.8 AU. This strictly adheres to the linear dynamic range of the Beer-Lambert Law, preventing detector saturation and minimizing stray light errors.

Phase 3: Spectral Acquisition & Verification
  • Scanning: Scan the working solutions from 200 nm to 400 nm at a scan rate of 1 nm/s with a slit width of 1 nm.

  • Orthogonal Verification: Confirm the purity of the peak by injecting the sample into an HPLC equipped with a Diode Array Detector (DAD). Extract the UV spectrum from the apex of the chromatographic peak to ensure the batch is free of unreacted methyl anthranilate (which would falsely elevate absorbance at 340 nm).

Analytical Workflow Visualization

The following diagram illustrates the self-validating logic flow required to accurately profile the UV-Vis characteristics of novel ureidobenzoate derivatives.

UVVisWorkflow A System Suitability Testing (NIST SRM 930 Verification) B Sample Preparation (10-50 µg/mL in HPLC-grade MeOH) A->B C Baseline Correction (Matched Quartz Cuvettes) B->C D Spectral Acquisition (Scan: 200 - 400 nm) C->D E Data Analysis (Identify λ_max & Calculate ε) D->E F Orthogonal Validation (HPLC-DAD Peak Purity Profiling) E->F

Analytical workflow for self-validating UV-Vis determination and orthogonal verification.

References

  • Thongchai, W., et al. (2019). Establishment of Methyl Anthranilate Quantification by UV-Spectroscopy. EAU Heritage Journal Science and Technology. Available at: [Link]

  • Ali, M., et al. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances. Available at: [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Differentiating Methyl 2-[3-(2-chloroethyl)ureido]benzoate from its Cyclized Byproducts: A Comprehensive Analytical Guide

Introduction to Chloroethylurea Instability Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) is a functionalized chloroethylurea (CEU). CEUs are extensively utilized in drug development, particularly for their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Chloroethylurea Instability

Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) is a functionalized chloroethylurea (CEU). CEUs are extensively utilized in drug development, particularly for their targeted protein-alkylating properties in antineoplastic research . However, a fundamental challenge in handling and formulating CEUs is their inherent chemical instability.

The 2-chloroethylureido moiety is highly susceptible to intramolecular cyclization, particularly under basic conditions, elevated temperatures, or prolonged storage . To ensure the integrity of experimental data, researchers must be able to confidently differentiate the parent compound from its two primary degradation byproducts:

  • Byproduct A (Imidazolidin-2-one derivative): Formed via the nucleophilic attack of the internal urea nitrogen on the chloroethyl group.

  • Byproduct B (Tricyclic Quinazolinone derivative): Formed via a subsequent or concerted ester aminolysis, resulting in a rigid 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one architecture .

Mechanistic Causality of Cyclization

The proximity of the nucleophilic urea nitrogens to the electrophilic -carbon of the chloroethyl group creates a kinetically favorable 5-exo-tet cyclization pathway. The adjacent methyl ester provides a secondary electrophilic center, driving the thermodynamic sink toward the fully cyclized tricyclic system.

Pathway Parent Methyl 2-[3-(2-chloroethyl)ureido]benzoate (Parent CEU) Intermediate Imidazolidin-2-one Derivative (Byproduct A) Parent->Intermediate - HCl (Intramolecular Alkylation) Tricycle Tricyclic Quinazolinone (Byproduct B) Parent->Tricycle - HCl, - MeOH (Double Cyclization) Intermediate->Tricycle - MeOH (Ester Aminolysis)

Reaction pathway of Methyl 2-[3-(2-chloroethyl)ureido]benzoate cyclization into its byproducts.

Self-Validating Analytical Protocols

Relying on a single analytical method is a critical failure point in structural verification. We employ an orthogonal, self-validating system: LC-HRMS for exact mass and isotopic profiling, coupled with NMR for spatial connectivity and HPLC for polarity profiling.

Workflow Sample Sample Mixture HPLC RP-HPLC Separation (Polarity Profiling) Sample->HPLC NMR 1H/13C NMR (Structural Elucidation) Sample->NMR Bulk Purity MS LC-HRMS Analysis (Isotope & Mass Shift) HPLC->MS Peak ID Decision Orthogonal Validation MS->Decision NMR->Decision

Orthogonal analytical workflow for the self-validating identification of CEU derivatives.
Protocol 1: LC-HRMS (Isotopic & Mass Shift Profiling)

Causality: The parent compound contains a single chlorine atom, yielding a distinct M and M+2 isotopic signature in a 3:1 ratio. Cyclization to Byproduct A results in the loss of HCl ( -35.976 Da) and the complete disappearance of the Cl-isotope pattern. Byproduct B shows an additional loss of Methanol ( -32.026 Da). Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Acquisition: Scan across an m/z range of 100–500 using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) to ensure mass accuracy within 5 ppm.

  • Data Processing: Extract ion chromatograms (EIC) for the calculated exact masses: m/z 257.0689 (Parent), 221.0926 (Byproduct A), and 189.0664 (Byproduct B).

Protocol 2: High-Resolution NMR (Structural Elucidation)

Causality: High-resolution NMR confirms the exact site of cyclization. In the parent compound, the protons appear as a triplet around 3.6–3.8 ppm. Upon cyclization to the imidazolidinone, these protons shift upfield due to the change from a deshielding chlorine to a nitrogen environment. Furthermore, the parent exhibits two distinct exchangeable protons, which sequentially disappear as cyclization progresses. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO- . Note: DMSO is chosen over Chloroform to prevent the rapid exchange of critical NH protons.

  • Acquisition: Run the sample on a 400 MHz (or higher) NMR spectrometer. Acquire 16 scans for H NMR and 256 scans for C NMR.

  • Signal Analysis: Monitor the integration of the methyl ester singlet ( ~3.8 ppm). Its presence confirms Byproduct A, while its absence confirms the progression to Byproduct B.

Protocol 3: RP-HPLC-UV (Chromatographic Resolution)

Causality: The parent compound possesses a flexible aliphatic chain and a halogen, making it highly lipophilic. Cyclization to Byproduct A increases polarity (loss of the lipophilic chlorine). The double cyclization to Byproduct B creates a rigid, planar, highly conjugated tricyclic system, significantly altering its UV absorption profile and shortening its chromatographic retention relative to the parent. Step-by-Step Methodology:

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes for structurally similar compounds.

  • Mobile Phase: Solvent A = 0.1% Formic acid in Milli-Q Water; Solvent B = 0.1% Formic acid in Acetonitrile.

  • Gradient: Initiate at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. Flow rate at 0.4 mL/min.

  • Detection: Monitor dual wavelengths at 254 nm (aromatic ring) and 280 nm (conjugated tricyclic system).

Quantitative Data Comparison

The following table synthesizes the expected analytical outputs for the parent compound and its cyclized byproducts, providing a quick-reference guide for structural differentiation.

ParameterParent CompoundByproduct A (Imidazolidinone)Byproduct B (Tricycle)
Formula C₁₁H₁₃ClN₂O₃C₁₁H₁₂N₂O₃C₁₀H₈N₂O₂
Exact Mass [M+H]⁺ 257.0689221.0926189.0664
Isotope Pattern M, M+2 (3:1 ratio)M only (No Chlorine)M only (No Chlorine)
Relative HPLC RT Longest (Highly lipophilic)IntermediateShortest (Most polar)
Key ¹H NMR: -CH₂Cl ~3.7 ppm (triplet, 2H)AbsentAbsent
Key ¹H NMR: -COOCH₃ ~3.8 ppm (singlet, 3H)~3.8 ppm (singlet, 3H)Absent
Key ¹H NMR: -NH Two signals (urea)One signal (ring NH)Absent

References

  • Title: Alkylation of Prohibitin by Cyclohexylphenyl-Chloroethyl Urea on an Aspartyl Residue Is Associated With Cell Cycle G(1) Arrest in B16 Cells. Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Reactions of o-aminonitriles with isocyanates. 1. A two-step synthesis of 2,6-dihydroimidazo[1,2-c]quinazolin-5-(3H)one. Source: Semantic Scholar URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[3-(2-chloroethyl)ureido]benzoate
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